molecular formula C12H12BrNO2 B080146 5-Bromo-1H-indole-3-butyric acid CAS No. 13993-31-2

5-Bromo-1H-indole-3-butyric acid

Cat. No.: B080146
CAS No.: 13993-31-2
M. Wt: 282.13 g/mol
InChI Key: JXXIGLYAOIPPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-indole-3-butyric acid is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromo-1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXIGLYAOIPPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161202
Record name 5-Bromo-1H-indole-3-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13993-31-2
Record name 5-Bromo-1H-indole-3-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13993-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoindole-3-butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013993312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-1H-indole-3-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-indole-3-butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMOINDOLE-3-BUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TY6X896J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1H-indole-3-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-1H-indole-3-butyric acid, a halogenated derivative of the plant hormone Indole-3-butyric acid (IBA). This document is intended for use by researchers, scientists, and professionals in the fields of drug development, agricultural science, and chemical synthesis.

Core Chemical Properties

This compound is a solid, organic compound. The introduction of a bromine atom to the indole ring at the 5-position can significantly influence its chemical and biological properties compared to the parent compound, IBA.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound and its parent compound, Indole-3-butyric acid, for comparative purposes. It is important to note that some of the data for the bromo-derivative are predicted values due to the limited availability of experimental data.

PropertyThis compoundIndole-3-butyric acidData Type
Molecular Formula C₁₂H₁₂BrNO₂C₁₂H₁₃NO₂---
Molecular Weight 282.13 g/mol 203.24 g/mol [1][2]---
CAS Number 13993-31-2[3]133-32-4[1][2]---
Melting Point 143 °C122-125 °C[4]Experimental[5] / Experimental
Boiling Point 475.0 ± 30.0 °CDecomposes before boiling[1][2]Predicted / Experimental
Density 1.580 ± 0.06 g/cm³---Predicted
pKa 4.76 ± 0.10~4.7Predicted / Experimental
Solubility Profile
SolventIndole-3-butyric acid Solubility
WaterSparingly soluble
EthanolSoluble[6]
AcetoneSoluble
Diethyl etherSoluble
ChloroformSoluble

Spectroscopic Data

Detailed experimental spectral data for this compound is limited in the public domain. The following represents typical spectral characteristics expected for this compound based on its structure and data from related molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with the bromine at the 5-position influencing the chemical shifts of the aromatic protons. Signals for the butyric acid side chain, including the methylene groups and the carboxylic acid proton, will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the indole ring and the butyric acid side chain. The carbon atom attached to the bromine will show a characteristic shift.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid. Aromatic C-H and C=C stretching vibrations will also be observed.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (282.13 g/mol ). The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of other 5-bromo indole derivatives.[7] This typically involves the bromination of an indole precursor followed by the introduction of the butyric acid side chain.

Reaction Scheme:

A potential two-step synthesis could involve:

  • Bromination of Indole-3-butyric acid.

  • Alternatively, a more controlled synthesis might involve the bromination of indole followed by alkylation to introduce the butyric acid chain.

Detailed Methodology (Illustrative):

  • Bromination of Indole: To a solution of indole in a suitable solvent (e.g., dichloromethane or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield 5-bromoindole.

  • Alkylation of 5-Bromoindole: The resulting 5-bromoindole is then reacted with a suitable four-carbon synthon to introduce the butyric acid side chain. A common method is the Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoic acid. This intermediate is then reduced, for example, using a Wolff-Kishner or Clemmensen reduction, to yield this compound.

  • Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

dot

SynthesisWorkflow Indole Indole Step1 Bromination Indole->Step1 NBS N-Bromosuccinimide (NBS) in Dichloromethane NBS->Step1 Bromoindole 5-Bromoindole Step1->Bromoindole Step2 Friedel-Crafts Acylation Bromoindole->Step2 SuccinicAnhydride Succinic Anhydride + AlCl₃ SuccinicAnhydride->Step2 Intermediate 4-(5-bromo-1H-indol-3-yl) -4-oxobutanoic acid Step2->Intermediate Step3 Reduction Intermediate->Step3 Reduction Wolff-Kishner or Clemmensen Reduction Reduction->Step3 FinalProduct This compound Step3->FinalProduct Purification Purification (Recrystallization/ Chromatography) FinalProduct->Purification

Caption: Illustrative workflow for the synthesis of this compound.

HPLC Analysis of this compound

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis and purification of this compound.[3]

Methodology:

  • Column: A C18 or other suitable reverse-phase column (e.g., Newcrom R1).[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water, with an acidic modifier such as phosphoric acid or formic acid (for Mass-Spec compatibility).[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm).

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, and filtered through a 0.45 µm filter before injection.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column RP-HPLC Column (e.g., C18) Injector->Column Detector UV Detector (220/280 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification & Purity Assessment Chromatogram->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not extensively documented. However, as a derivative of Indole-3-butyric acid (IBA), it is anticipated to exhibit auxin-like activity. IBA is a plant hormone that plays a crucial role in root development.

The Auxin Signaling Pathway of Indole-3-butyric Acid (IBA)

IBA is believed to exert its biological effects primarily by being converted into Indole-3-acetic acid (IAA), the principal auxin in most plants. This conversion is thought to occur via a process similar to the β-oxidation of fatty acids.[2]

Key Steps in the Proposed Pathway:

  • Uptake: IBA is taken up by plant cells.

  • Conversion to IAA: In the peroxisomes, IBA is converted to IAA. This is a critical step for its activity.

  • IAA-mediated Signaling: The newly synthesized IAA then initiates the canonical auxin signaling cascade.

  • Receptor Binding: IAA binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.

  • Degradation of Aux/IAA Repressors: This binding promotes the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins by the 26S proteasome.

  • Gene Expression: The degradation of Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which in turn regulate the expression of auxin-responsive genes.

  • Physiological Response: The changes in gene expression lead to various physiological responses, most notably the initiation and elongation of roots.

The introduction of a bromine atom at the 5-position of the indole ring could potentially alter the molecule's affinity for transport proteins, metabolic enzymes, and receptors, thereby modulating its auxin activity. Further research is required to elucidate the specific biological effects of this compound.

dot

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IBA 5-Bromo-IBA (extracellular) IBA_in 5-Bromo-IBA IBA->IBA_in Uptake Cell Plant Cell Conversion Conversion to 5-Bromo-IAA (via β-oxidation) IBA_in->Conversion IAA 5-Bromo-IAA Conversion->IAA TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Targeting ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Degradation Degradation Proteasome->Degradation Degradation->ARF Relieves Repression Auxin_Gene Auxin-Responsive Gene ARF->Auxin_Gene Activates Transcription Response Physiological Response (e.g., Root Initiation) Auxin_Gene->Response

Caption: Proposed signaling pathway for this compound based on the known pathway of Indole-3-butyric acid.

References

Synthesis of 5-Bromo-1H-indole-3-butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1H-indole-3-butyric acid, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic routes, complete with experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a derivative of indole-3-butyric acid (IBA), a well-known plant hormone belonging to the auxin family. The introduction of a bromine atom at the 5-position of the indole ring provides a handle for further chemical modifications, making it a versatile intermediate for the synthesis of a variety of biologically active compounds. Its structural similarity to endogenous signaling molecules makes it a compound of interest in the development of new therapeutic agents.

Synthetic Pathways

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the key intermediate, 5-bromoindole, from indole. The second stage focuses on the introduction of the butyric acid side chain at the 3-position of the 5-bromoindole core. Two primary routes for this second stage are outlined below.

Stage 1: Synthesis of 5-Bromoindole

A common and effective method for the synthesis of 5-bromoindole from indole involves a three-step sequence:

  • Protection of the Indole Ring: Indole is first reacted with sodium bisulfite to form sodium indoline-2-sulfonate. This step protects the reactive 2 and 3-positions of the indole ring.

  • N-Acetylation: The resulting intermediate is then acetylated at the nitrogen atom using acetic anhydride to form sodium 1-acetyl indoline-2-sulfonate.

  • Bromination and Deprotection: The N-acetylated intermediate is brominated at the 5-position. Subsequent hydrolysis removes the acetyl and sulfonate protecting groups to yield 5-bromoindole.

Stage 2: Synthesis of this compound

Two effective methods for the introduction of the butyric acid side chain onto the 5-bromoindole scaffold are presented:

  • Route A: Reaction with γ-Butyrolactone: This method involves the direct alkylation of 5-bromoindole with γ-butyrolactone in the presence of a strong base.

  • Route B: Friedel-Crafts Acylation and Reduction: This two-step approach begins with the Friedel-Crafts acylation of 5-bromoindole with succinic anhydride in the presence of a Lewis acid catalyst to form 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoic acid. The resulting keto acid is then reduced to the desired product using a method such as the Wolff-Kishner or Clemmensen reduction.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 5-Bromoindole

StepStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
1IndoleSodium bisulfiteEthanol/Water15-20 h25-
2Sodium indoline-2-sulfonateAcetic anhydrideAcetic anhydride2-3 h68-75-
3Sodium 1-acetyl indoline-2-sulfonateBromine, Sodium hydroxideWater13-20 h (total)0-5 (bromination), Reflux (hydrolysis)~61 (overall)

Table 2: Synthesis of this compound

RouteStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)
A5-Bromoindoleγ-Butyrolactone, Strong Base (e.g., KOH)--High Temperature
B5-Bromoindole1. Succinic anhydride, AlCl₃2. Hydrazine hydrate, KOH1. Nitrobenzene2. Diethylene glycol--

Table 3: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-BromoindoleC₈H₆BrN196.0488-91
This compoundC₁₂H₁₂BrNO₂282.13132-135

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindole

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve 50 g of indole in 100 mL of ethanol.

  • In a separate beaker, dissolve 100 g of sodium bisulfite in 300 mL of water.

  • Add the indole solution to the sodium bisulfite solution with stirring.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting light tan solid by vacuum filtration, wash with diethyl ether, and air dry.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

  • To the crude sodium indoline-2-sulfonate from the previous step, add 150 mL of acetic anhydride.

  • Heat the mixture to 70 °C and stir for 2-3 hours.

  • Cool the mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with diethyl ether and air dry.

Step 3: Preparation of 5-Bromoindole

  • Dissolve the sodium 1-acetyl indoline-2-sulfonate in 150 mL of water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add 40 g of bromine dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Quench the excess bromine by adding a solution of 10 g of sodium bisulfite in 30 mL of water.

  • Add 40% aqueous sodium hydroxide to raise the pH to 8-9, then heat the mixture to reflux for 12-18 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize the crude product from ethanol/water to obtain pure 5-bromoindole.

Protocol 2: Synthesis of this compound (Route A)

  • To a mixture of 5-bromoindole and powdered potassium hydroxide, add γ-butyrolactone.

  • Heat the mixture at high temperature (e.g., 200-240 °C) for several hours.

  • Cool the reaction mixture and dissolve it in water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 3: Synthesis of this compound (Route B)

Step 1: Friedel-Crafts Acylation

  • Suspend 5-bromoindole and succinic anhydride in a suitable solvent such as nitrobenzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoic acid.

Step 2: Wolff-Kishner Reduction

  • Dissolve the crude keto acid from the previous step in diethylene glycol.

  • Add hydrazine hydrate and potassium hydroxide.

  • Heat the mixture to a high temperature (e.g., 180-200 °C) and reflux for several hours.

  • Cool the reaction mixture and pour it into water.

  • Acidify the solution with a mineral acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product to obtain pure this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 5-Bromoindole cluster_stage2 Stage 2: Synthesis of this compound Indole Indole Intermediate1 Sodium Indoline-2-sulfonate Indole->Intermediate1 NaHSO₃, Ethanol/H₂O Intermediate2 Sodium 1-Acetyl Indoline-2-sulfonate Intermediate1->Intermediate2 Ac₂O Bromoindole 5-Bromoindole Intermediate2->Bromoindole 1. Br₂ 2. NaOH, H₂O, Heat Bromoindole2 5-Bromoindole FinalProductA This compound Bromoindole2->FinalProductA γ-Butyrolactone, KOH, Heat (Route A) Intermediate3 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoic acid Bromoindole2->Intermediate3 Succinic anhydride, AlCl₃ (Route B) FinalProductB This compound Intermediate3->FinalProductB H₂NNH₂, KOH, Heat

Caption: Synthetic workflow for this compound.

Logical_Relationship Start Starting Material: Indole Precursor Key Intermediate: 5-Bromoindole Start->Precursor Bromination Strategy MethodA Route A: Direct Alkylation Precursor->MethodA MethodB Route B: Acylation then Reduction Precursor->MethodB Target Target Molecule: This compound MethodA->Target MethodB->Target

Caption: Logical relationship of synthetic routes.

Applications in Research and Drug Development

This compound serves as a versatile scaffold in medicinal chemistry. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the synthesis of a diverse library of compounds for screening against various biological targets. The indole nucleus is a common motif in many pharmaceuticals, and derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The butyric acid side chain can also be modified to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

An In-depth Technical Guide to 5-Bromo-1H-indole-3-butyric acid (CAS: 13993-31-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indole-3-butyric acid, a brominated derivative of the plant hormone indole-3-butyric acid (IBA), is a molecule of significant interest in the fields of medicinal chemistry and agricultural science. The introduction of a bromine atom at the 5-position of the indole ring can modulate the compound's physicochemical and biological properties, opening avenues for its application as a potential therapeutic agent and a plant growth regulator. This technical guide provides a comprehensive overview of the synthesis, spectral characterization, and biological activities of this compound, supported by experimental protocols and data presented for clarity and comparative analysis.

Chemical and Physical Properties

This compound is a solid at room temperature. The key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 13993-31-2
Molecular Formula C₁₂H₁₂BrNO₂
Molecular Weight 282.13 g/mol
IUPAC Name 4-(5-Bromo-1H-indol-3-yl)butanoic acid
Synonyms 5-Bromo-indole-3-butyric acid
Melting Point Data not available
Solubility Data not available

Synthesis and Experimental Protocols

Synthesis of the Precursor: 5-Bromoindole

A patented method for the synthesis of 5-bromoindole involves a multi-step process starting from indole.[1]

Experimental Protocol: Synthesis of 5-Bromoindole[1]

  • Synthesis of 2-Sodio-indole-2-sulfonate: Dissolve 7.2g of indole in 80ml of ethanol. Add dropwise 52g of a 27% aqueous solution of sodium bisulfite. Stir the reaction mixture at 25°C for 17 hours. Filter the resulting precipitate, wash, and dry to obtain the intermediate.

  • Acetylation: Mix 6g of the intermediate with 24g of acetic anhydride and heat to 72°C for 3 hours. Add 7g of ethyl acetate and continue the reaction for another 1.5 hours. Cool the mixture to room temperature, filter, wash, and dry the precipitate to get the acetylated intermediate.

  • Bromination and Hydrolysis: Dissolve 4.8g of the acetylated intermediate in 44g of water. Add 5.9g of bromine dropwise at 0°C over 1 hour. Maintain the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for another hour. Quench the excess bromine with a 5.4% aqueous solution of sodium bisulfite. Add a 50% aqueous solution of sodium hydroxide and reflux the mixture for 15 hours. Cool the reaction mixture to induce crystallization. Filter, wash, and dry the product to obtain 5-bromoindole.

Proposed Synthesis of this compound

A potential synthetic route from 5-bromoindole could involve a Friedel-Crafts-type reaction.

Proposed Experimental Protocol:

  • To a stirred solution of 5-bromoindole in a suitable solvent (e.g., dichloromethane or diethyl ether), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Slowly add γ-butyrolactone or ethyl 4-chlorobutyrate to the reaction mixture at a controlled temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., dilute hydrochloric acid).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, including solvent, temperature, and stoichiometry.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for the precursor 5-bromoindole and the parent compound indole-3-butyric acid can provide expected spectral characteristics.

NMR Spectroscopy

Expected ¹H NMR of this compound: The spectrum would likely show signals corresponding to the indole ring protons, with characteristic splitting patterns influenced by the bromo-substituent, as well as signals for the butyric acid side chain protons (methylene and carboxylic acid protons). The chemical shifts for the indole protons would be downfield compared to indole itself due to the electron-withdrawing effect of the bromine atom.

¹H NMR of 5-Bromoindole:

  • A complex multiplet in the aromatic region (around δ 7.0-8.0 ppm) corresponding to the indole ring protons.[2]

¹³C NMR of 5-Bromoindole:

  • Signals corresponding to the eight carbon atoms of the 5-bromoindole ring.[3]

Mass Spectrometry

Expected Mass Spectrum of this compound: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ in approximately a 1:1 ratio) due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the butyric acid side chain and other characteristic cleavages of the indole ring.

Infrared (IR) Spectroscopy

Expected IR Spectrum of this compound: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the O-H stretch of the carboxylic acid (a broad band in the region of 2500-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

IR Spectrum of Indole-3-butyric acid:

  • Available in spectral databases, showing the characteristic peaks for the indole and carboxylic acid functional groups.[4]

Biological Activity

The biological activity of this compound is an area of active research, with potential applications in both medicine and agriculture.

Anticancer Activity

Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer effects. The introduction of a bromine atom can enhance the cytotoxic potential of the indole scaffold. While specific data for this compound is limited, related indole-3-butyric acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors with significant anticancer potency. For instance, molecule I13, an indole-3-butyric acid derivative, showed potent inhibitory activity against HDAC1, HDAC3, and HDAC6, and exhibited greater antiproliferative activity against several cancer cell lines compared to the known HDAC inhibitor SAHA.[5] Another study reported that indole-3-butyric acid and its derivatives can induce apoptosis in human colorectal carcinoma HCT116 cells.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well-documented. While specific studies on this compound are scarce, the general class of halogenated indoles has shown promise. The evaluation of antimicrobial activity is typically performed using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Serially dilute this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Plant Growth Regulating Activity

As a derivative of indole-3-butyric acid (IBA), a well-known plant hormone of the auxin class, this compound is expected to exhibit auxin-like activity. IBA and its derivatives are widely used in horticulture to promote root formation in cuttings and to stimulate overall plant growth.[7][8][9] The mechanism of action of IBA is believed to involve its conversion to indole-3-acetic acid (IAA), the primary auxin in plants, through a process similar to β-oxidation of fatty acids.[7][10]

Experimental Protocol: Adventitious Root Formation Assay

  • Preparation of Cuttings: Take stem cuttings from a suitable plant species.

  • Treatment: Treat the basal end of the cuttings with solutions of this compound at various concentrations. A control group treated with a solvent-only solution should be included.

  • Planting: Plant the cuttings in a suitable rooting medium.

  • Incubation: Maintain the cuttings under controlled environmental conditions (e.g., temperature, humidity, light).

  • Data Collection: After a specific period, record the number of roots, root length, and rooting percentage for each treatment group.

  • Data Analysis: Statistically analyze the data to determine the effect of the compound on root formation compared to the control.

Visualizations

Synthetic Workflow

G start Start: 5-Bromoindole reagents Reagents: γ-Butyrolactone or Ethyl 4-chlorobutyrate, Lewis Acid start->reagents reaction Alkylation Reaction reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Biological Evaluation Workflow

G compound This compound anticancer Anticancer Activity (MTT Assay) compound->anticancer antimicrobial Antimicrobial Activity (MIC Determination) compound->antimicrobial plant_growth Plant Growth Regulation (Rooting Assay) compound->plant_growth ic50 Determine IC50 anticancer->ic50 mic Determine MIC antimicrobial->mic rooting_effect Assess Rooting Effect plant_growth->rooting_effect

Caption: Workflow for the biological evaluation of this compound.

Auxin Signaling Pathway

G IBA 5-Bromo-IBA Peroxisome Peroxisome (β-oxidation) IBA->Peroxisome Conversion IAA IAA (Active Auxin) TIR1_AFB TIR1/AFB Receptors IAA->TIR1_AFB Peroxisome->IAA Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activation Root_Development Root Development Gene_Expression->Root_Development

References

Unraveling the Molecular Mechanisms of 5-Bromo-1H-indole-3-butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indole-3-butyric acid, a synthetic derivative of the natural auxin indole-3-butyric acid (IBA), is a molecule of interest with potential applications spanning from plant biology to oncology. While research directly focused on this specific brominated compound is nascent, compelling evidence from structurally related molecules, particularly other halogenated indole-3-butyric acid derivatives, points towards a primary mechanism of action as a potent inhibitor of histone deacetylases (HDACs), positioning it as a candidate for anticancer therapeutic development. Additionally, its structural similarity to IBA suggests potential roles as a plant growth regulator and as an antioxidant. This technical guide provides an in-depth analysis of the likely mechanisms of action of this compound, focusing on its potential as an HDAC inhibitor, and also explores its plausible functions as an auxin and an antioxidant. Detailed experimental protocols for assays relevant to these mechanisms are provided, alongside quantitative data from closely related compounds to serve as a benchmark for future investigations.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The most promising and pharmacologically significant mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. This action leads to chromatin condensation and transcriptional repression. In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1]

While direct inhibitory data for this compound is not yet available in the public domain, a key study on indole-3-butyric acid derivatives has demonstrated that brominated analogues can be highly potent HDAC inhibitors.[1] For instance, a closely related derivative, 4-(1-(3-Bromo-benzyl)-1H-indol-3-yl)-N-hydroxybutanamide, has shown significant inhibitory activity against several HDAC isoforms.

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by compounds like this compound is hypothesized to initiate a cascade of events leading to anticancer effects. The process begins with the inhibitor binding to the active site of the HDAC enzyme, which typically contains a zinc ion essential for its catalytic activity. This binding prevents the deacetylation of histones, leading to an accumulation of acetylated histones. The increased acetylation neutralizes the positive charge of histones, relaxing the chromatin structure and making the DNA more accessible for transcription. This, in turn, allows for the expression of previously silenced tumor suppressor genes, such as p21 and Bax, which can induce cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated_Histones Chromatin Chromatin Relaxed_Chromatin Relaxed_Chromatin Chromatin->Relaxed_Chromatin Relaxation Tumor_Suppressor_Genes Tumor_Suppressor_Genes Relaxed_Chromatin->Tumor_Suppressor_Genes Accessibility Gene_Expression Gene_Expression Tumor_Suppressor_Genes->Gene_Expression Activation Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

HDAC Inhibition Signaling Pathway
Quantitative Data for a Related Indole-3-Butyric Acid Derivative

The following tables summarize the in vitro HDAC inhibitory and antiproliferative activities of a brominated indole-3-butyric acid derivative, providing a valuable reference for the potential efficacy of this compound.[1]

Table 1: In Vitro HDAC Inhibitory Activity (IC50, nM)

CompoundHDAC1HDAC3HDAC6
Brominated Derivative 13.912.17.71
SAHA (Control) 25.320.110.5

Table 2: In Vitro Antiproliferative Activity (IC50, µM)

CompoundU937 (Lymphoma)U266 (Myeloma)HepG2 (Hepatoma)A2780 (Ovarian)PNAC-1 (Pancreatic)
Brominated Derivative 0.150.210.350.280.42
SAHA (Control) 0.320.450.680.550.76

Secondary Potential Mechanisms of Action

Auxin-like Activity

As a derivative of indole-3-butyric acid (IBA), this compound is expected to exhibit auxin-like activity in plants. The primary mechanism for IBA in plants is its conversion to indole-3-acetic acid (IAA), the most potent natural auxin, through a process analogous to fatty acid β-oxidation within peroxisomes.[2][3] IAA then binds to receptor complexes, initiating downstream signaling cascades that regulate gene expression related to cell division, elongation, and differentiation, ultimately leading to physiological responses such as root formation.[2][4] The bromine substitution at the 5-position may influence the compound's uptake, transport, or conversion to IAA, potentially altering its potency as a plant growth regulator.

Auxin_Signaling_Pathway 5-Bromo-IBA 5-Bromo-IBA Peroxisome Peroxisome 5-Bromo-IBA->Peroxisome IAA IAA Peroxisome->IAA β-oxidation TIR1_AFB_Receptor TIR1_AFB_Receptor IAA->TIR1_AFB_Receptor Binding Aux_IAA_Repressor Aux_IAA_Repressor TIR1_AFB_Receptor->Aux_IAA_Repressor Ubiquitination & Degradation ARF_Transcription_Factor ARF_Transcription_Factor Aux_IAA_Repressor->ARF_Transcription_Factor Repression Auxin_Response_Genes Auxin_Response_Genes ARF_Transcription_Factor->Auxin_Response_Genes Activation Gene_Expression Gene_Expression Auxin_Response_Genes->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response e.g., Rooting

Auxin Signaling Pathway
Antioxidant Activity

Indole derivatives are known to possess antioxidant properties, and IBA is no exception.[5][6] These compounds can act as free radical scavengers, protecting cells from oxidative damage. A recent study demonstrated that IBA can protect against experimentally induced oxidative damage to membrane lipids.[5] While specific quantitative data for this compound is lacking, it is plausible that it shares this antioxidant activity. The bromine atom may modulate its antioxidant potential.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the hypothesized mechanisms of action of this compound.

In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the activity of isolated HDAC enzymes.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate

  • Assay buffer

  • Developing enzyme solution

  • HDAC inhibitor (e.g., Trichostatin A or SAHA as a positive control)

  • This compound

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the diluted HDAC enzyme. Include wells with enzyme and buffer only (negative control) and wells with a known inhibitor (positive control).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Compound Dilutions, Enzyme) Start->Prepare_Reagents Plate_Setup Plate Setup in 96-well Plate (Buffer, Compound, Enzyme) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Incubate Incubate at 37°C for 30-60 min Add_Substrate->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Incubate_RT Incubate at RT for 15 min Add_Developer->Incubate_RT Read_Fluorescence Read Fluorescence Incubate_RT->Read_Fluorescence Data_Analysis Data Analysis (IC50) Read_Fluorescence->Data_Analysis End End Data_Analysis->End

HDAC Inhibition Assay Workflow
Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Spectrophotometer (microplate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for 24-72 hours. Include vehicle-treated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the selected human cancer cells and prepare a cell suspension for injection.

  • Subcutaneously inject the cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound or the vehicle control to the respective groups according to a predetermined schedule and dosage.

  • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Plot the tumor growth curves for each group to evaluate the antitumor efficacy.

Conclusion

This compound is a molecule with significant therapeutic and agricultural potential. Based on the analysis of structurally similar compounds, its primary mechanism of action in a mammalian system is likely the inhibition of histone deacetylases, leading to anticancer activity. Further research is warranted to confirm this mechanism and to quantify its inhibitory potency against various HDAC isoforms and cancer cell lines. In parallel, its role as a plant auxin and an antioxidant should be further explored to fully understand its biological activity profile. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on the detailed investigation of this promising compound.

References

Spectroscopic Data of 5-Bromo-1H-indole-3-butyric acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-1H-indole-3-butyric acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents data from closely related compounds, namely 5-Bromoindole and Indole-3-butyric acid, to infer the anticipated spectral characteristics. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The structural features of this compound, including the indole ring, the bromine substituent at the 5-position, and the butyric acid side chain at the 3-position, will give rise to characteristic signals in various spectroscopic analyses.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the protons of the butyric acid side chain, and the N-H proton of the indole. The bromine atom at the 5-position will influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom (C-5) is expected to have a chemical shift in the range of 113-115 ppm. Publicly available spectral data for 5-Bromoindole shows the C-5 signal at approximately 113.0 ppm.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for 5-Bromoindole and Predicted Shifts for this compound.

Carbon Position5-Bromoindole (Experimental)This compound (Predicted)
C2~125.3~123
C3~102.3~115
C3a~129.9~128
C4~121.8~124
C5~113.0~114
C6~124.8~122
C7~112.5~112
C7a~134.7~135
Cα (butyric acid)-~31
Cβ (butyric acid)-~25
Cγ (butyric acid)-~34
C=O (butyric acid)-~175

Note: Predicted values are estimates based on the structures of 5-bromoindole and indole-3-butyric acid and may vary in experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (indole)3400 - 3300Medium
O-H Stretch (carboxylic acid)3300 - 2500Broad
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
C=O Stretch (carboxylic acid)1710 - 1680Strong
C=C Stretch (aromatic)1600 - 1450Medium
C-N Stretch1350 - 1250Medium
C-Br Stretch680 - 515Medium-Strong

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum of this compound will appear as a characteristic pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass units.

Table 3: Predicted Mass Spectrometry Data for this compound.

IonPredicted m/z
[M (⁷⁹Br)]⁺281
[M (⁸¹Br)]⁺283
[M-COOH]⁺236/238
[Indole moiety]⁺194/196

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the instrument D->E F Acquire ¹H and ¹³C spectra E->F G Fourier transform the raw data F->G H Phase and baseline correct the spectra G->H I Reference the spectra (e.g., to TMS) H->I IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_data_acq Data Acquisition cluster_data_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Collect a background spectrum C Collect the sample spectrum A->C B->C D Perform background correction C->D E Identify and label significant peaks D->E MS_Workflow cluster_sample_prep Sample Introduction cluster_analysis Analysis cluster_data_proc Data Interpretation A Dissolve sample in a suitable solvent (e.g., methanol) B Introduce into the mass spectrometer (e.g., via direct infusion or LC-MS) A->B C Ionize the sample (e.g., ESI or EI) B->C D Separate ions by m/z ratio C->D E Detect the ions D->E F Generate mass spectrum E->F G Identify molecular ion peaks and fragmentation patterns F->G

Potential Biological Targets of 5-Bromo-1H-indole-3-butyric acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. The introduction of a bromine atom at the 5-position of the indole ring can profoundly influence the molecule's physicochemical properties, often enhancing its biological activity.[1] This technical guide provides an in-depth exploration of the potential biological activities of 5-Bromo-1H-indole-3-butyric acid, drawing inferences from the activities of its constituent moieties: the 5-bromoindole core and the butyric acid side chain, as well as related indole-3-butyric acid (IBA) derivatives. This document is intended for researchers, scientists, and drug development professionals, offering insights into potential therapeutic applications and methodologies for investigation.

While direct experimental data on this compound is limited in the public domain, a predictive analysis based on structurally similar compounds suggests promising avenues for research, particularly in oncology.

Core Structure and Inferred Activities

This compound combines three key structural features, each contributing to its potential biological profile:

  • Indole Ring: A versatile heterocyclic scaffold known for a wide range of biological activities.

  • 5-Bromo Substitution: Halogenation at this position is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. Studies on other 5-bromoindole derivatives have shown enhanced anticancer activity.[1][2]

  • Butyric Acid Side Chain: Butyric acid is a short-chain fatty acid and a known histone deacetylase (HDAC) inhibitor with tumor-suppressive properties.[3]

Based on these components, the primary hypothesized biological targets for this compound are Histone Deacetylases (HDACs) .

Potential Anticancer Activity

The anticancer potential of this compound can be inferred from the activities of related compounds.

Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-documented HDAC inhibitor.[3] Furthermore, derivatives of indole-3-butyric acid have been synthesized and identified as potent HDAC inhibitors with significant antiproliferative activities against various cancer cell lines.[4][5] The mechanism of HDAC inhibitors involves increasing the acetylation of histone and non-histone proteins, leading to the regulation of gene expression, induction of apoptosis, and cell cycle arrest in cancer cells.

One study on indole-3-butyric acid derivatives reported a compound, I13, with potent inhibitory activity against HDAC1, HDAC3, and HDAC6.[4][5]

Table 1: HDAC Inhibitory Activity of a Potent Indole-3-Butyric Acid Derivative (I13)

TargetIC50 (nM)
HDAC113.9
HDAC312.1
HDAC67.71

Data extracted from a study on indole-3-butyric acid derivatives, not this compound itself.[4][5]

Induction of Apoptosis and Cell Cycle Arrest

Butyric acid and its derivatives have been shown to induce apoptosis in colorectal carcinoma cells.[6] The mechanism often involves the activation of caspases, key executioners of apoptosis.[6] Additionally, cell cycle arrest, particularly at the G0/G1 and G2/M phases, has been observed.[6]

Inhibition of NF-κB Activation

Other substituted indoles, such as 3-(2-bromoethyl)-indole, have been found to inhibit the growth of cancer cells and suppress the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[7]

Table 2: Antiproliferative Activity of Indole Derivatives Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
TributyrinHCT116< IC50 of Sodium Butyrate[6]
Indole-3-butyric acidHCT116< IC50 of Sodium Butyrate[6]
Derivative I13U937< SAHA[4][5]
Derivative I13U266< SAHA[4][5]
Derivative I13HepG2< SAHA[4][5]
Derivative I13A2780< SAHA[4][5]
Derivative I13PNAC-1< SAHA[4][5]
3-(2-bromoethyl)-indoleSW480~12.5[7]
3-(2-bromoethyl)-indoleHCT116~5[7]

This table summarizes data for related indole and butyric acid derivatives to provide a comparative context.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized mechanism of action for this compound and a general workflow for its investigation.

G Hypothesized Anticancer Mechanism of this compound A This compound B HDAC Inhibition A->B C Histone Hyperacetylation B->C D Altered Gene Expression C->D E Cell Cycle Arrest D->E F Induction of Apoptosis D->F G Tumor Growth Inhibition E->G F->G

Caption: Hypothesized signaling pathway for the anticancer effects of this compound.

G Experimental Workflow for Biological Evaluation cluster_0 In Vitro Assays cluster_1 In Vivo Studies A Compound Synthesis & Characterization B HDAC Inhibition Assay A->B C Cell Viability Assay (e.g., MTT on Cancer Cell Lines) A->C F Xenograft Mouse Model B->F D Apoptosis Assay (e.g., Caspase-3 Activity, Annexin V) C->D E Cell Cycle Analysis (Flow Cytometry) C->E E->F G Toxicity & Pharmacokinetic Studies F->G

Caption: A general experimental workflow for assessing the biological activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of this compound, based on protocols for similar compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, SW480, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

HDAC Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of HDACs.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6)

  • HDAC fluorogenic substrate (e.g., Fluor-de-Lys®)

  • Assay buffer

  • Developer solution

  • Known HDAC inhibitor as a positive control (e.g., SAHA, Trichostatin A)

  • This compound

  • 96-well black plates

  • Fluorescence microplate reader

Protocol:

  • In a 96-well black plate, add the assay buffer, the fluorogenic substrate, and varying concentrations of this compound.

  • Initiate the reaction by adding the HDAC enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction by adding the developer solution, which includes a lysine developer and a HDAC inhibitor.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Caspase-3 Activity Assay

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3.

Materials:

  • Cancer cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plates

  • Microplate reader

Protocol:

  • Treat cells with the IC50 concentration of this compound for 24 or 48 hours.

  • Harvest the cells and lyse them using the cell lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample, the assay buffer, and the caspase-3 substrate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Quantify the caspase-3 activity based on a standard curve or relative to the control.

Other Potential Biological Roles

While the primary focus based on available literature is on anticancer activity, the structural similarity of this compound to indole-3-butyric acid (IBA) suggests a potential role as a plant growth regulator. IBA is a plant hormone in the auxin family that is widely used to promote root formation in plant cuttings.[8][9] It is thought to act as a precursor to indole-3-acetic acid (IAA), the most common and physiologically active auxin.[10][11][12][13][14][15] Therefore, this compound could potentially modulate plant growth and development, an area that may warrant investigation in agricultural research.

Conclusion

This compound is a compound with significant, albeit currently unexplored, therapeutic potential. By drawing parallels with its structural relatives, a strong hypothesis can be formulated for its action as a histone deacetylase inhibitor with potent anticancer activity. The bromination at the 5-position may enhance this activity, making it a compelling candidate for further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for elucidating the biological targets and mechanism of action of this promising molecule. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate these hypotheses and explore its full therapeutic potential.

References

5-Bromo-1H-indole-3-butyric Acid: A Potential Glycogen Synthase Kinase-3 Inhibitor for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Its central role in multiple signaling pathways has established it as a significant target for therapeutic intervention. This technical guide explores the potential of 5-Bromo-1H-indole-3-butyric acid as a novel inhibitor of GSK-3. While direct experimental data on this specific compound is emerging, the established precedent of indole-based and brominated molecules as potent GSK-3 inhibitors provides a strong rationale for its investigation. This document outlines the key signaling pathways involving GSK-3, proposes detailed experimental protocols for the evaluation of this compound, and provides a framework for data analysis and presentation.

Introduction to Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved protein kinase that plays a crucial role in a wide array of cellular processes.[1] There are two main isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology in their catalytic domains.[2] Unlike many other kinases, GSK-3 is typically active in resting cells and is regulated through inhibition by upstream signaling pathways, most notably the Wnt/β-catenin and insulin signaling pathways.[3]

The dysregulation of GSK-3 activity has been linked to a variety of diseases. In Alzheimer's disease, GSK-3 is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and it also plays a role in the production of amyloid-β plaques.[4] Its involvement in metabolic regulation makes it a target for type 2 diabetes, and its influence on cell proliferation and apoptosis has implicated it in various cancers.[3] Consequently, the development of selective and potent GSK-3 inhibitors is an area of intense research.

The Rationale for Indole-Based GSK-3 Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Several indole derivatives have been identified as potent inhibitors of GSK-3.[5] Notably, indirubin and its analogue, 6-bromoindirubin-3'-oxime (BIO), are well-characterized GSK-3 inhibitors.[5] Meridianins, which are brominated 3-(2-aminopyrimidyl)indoles isolated from marine invertebrates, also exhibit GSK-3 inhibitory activity.[5] The presence of a halogen, such as bromine, on the indole ring can significantly influence the binding affinity and selectivity of the compound. These precedents suggest that this compound, which combines a brominated indole core with a butyric acid side chain, is a promising candidate for GSK-3 inhibition.

Key Signaling Pathways Involving GSK-3

GSK-3 is a critical node in several intracellular signaling cascades. Understanding these pathways is essential for elucidating the potential mechanism of action of novel inhibitors.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[3] Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and differentiation.[1]

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus GSK3_off GSK-3 (Active) DestructionComplex Destruction Complex GSK3_off->DestructionComplex BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off P Proteasome Proteasome BetaCatenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Gene_off Target Gene (Inactive) TCF_LEF_off->Gene_off Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh LRP5_6->Dsh GSK3_on GSK-3 (Inactive) Dsh->GSK3_on Inhibits BetaCatenin_on β-catenin (Accumulates) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF_on TCF/LEF Gene_on Target Gene (Active) TCF_LEF_on->Gene_on

Caption: Wnt/β-catenin Signaling Pathway.
Insulin/PI3K/Akt Signaling Pathway

Upon insulin binding to its receptor, a signaling cascade is initiated that leads to the activation of Akt (Protein Kinase B).[6] Activated Akt then phosphorylates GSK-3 at Ser9 (for GSK-3β) or Ser21 (for GSK-3α), leading to its inactivation.[1] This inactivation allows for the dephosphorylation and activation of downstream targets like glycogen synthase, promoting glycogen synthesis.[6]

Insulin_Signaling_Pathway Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor PI3K PI3K InsulinReceptor->PI3K Akt Akt PI3K->Akt GSK3 GSK-3 (Active) Akt->GSK3 P (Inhibits) GSK3_inactive p-GSK-3 (Inactive) GlycogenSynthase Glycogen Synthase (Inactive) GSK3->GlycogenSynthase P (Inhibits) GlycogenSynthase_active Glycogen Synthase (Active) Glycogen Glycogen Synthesis GlycogenSynthase_active->Glycogen

Caption: Insulin/PI3K/Akt Signaling Pathway.

Proposed Experimental Protocols

To evaluate the potential of this compound as a GSK-3 inhibitor, a series of biochemical and cell-based assays are proposed.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer with a constant final concentration of DMSO (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

  • Enzyme and Substrate Preparation: Dilute the GSK-3β enzyme and substrate peptide to their final desired concentrations in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions, the GSK-3β enzyme, and the substrate peptide.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based β-catenin Accumulation Assay

This assay assesses the ability of the test compound to inhibit GSK-3 in a cellular context by measuring the accumulation of β-catenin.[3]

Materials:

  • A suitable cell line (e.g., HEK293, SH-SY5Y)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Positive control (e.g., CHIR-99021)

  • Vehicle control (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, a positive control, and a vehicle control for 4-6 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-β-catenin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to the loading control and compare the levels in treated versus control cells to determine the EC₅₀ for β-catenin accumulation.

Data Presentation

Quantitative data from the experimental evaluations should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro GSK-3β Kinase Inhibition

CompoundIC₅₀ (µM)
This compoundTo be determined
CHIR-99021 (Reference)e.g., 0.0067
SB-216763 (Reference)e.g., 0.034

Table 2: Cell-Based β-catenin Accumulation

CompoundEC₅₀ (µM)
This compoundTo be determined
CHIR-99021 (Reference)e.g., ~0.3

Experimental and Logical Workflow Visualization

A systematic workflow is crucial for the efficient evaluation of a novel GSK-3 inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_downstream Downstream Analysis Synthesis Synthesis of 5-Bromo-1H- indole-3-butyric acid Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification BiochemicalAssay Biochemical GSK-3β Kinase Assay Purification->BiochemicalAssay IC50 IC₅₀ Determination BiochemicalAssay->IC50 BetaCateninAssay β-catenin Accumulation Assay (Western Blot) IC50->BetaCateninAssay EC50 EC₅₀ Determination BetaCateninAssay->EC50 Cytotoxicity Cytotoxicity Assay EC50->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Proposed workflow for the evaluation of this compound.

Conclusion

This compound represents a novel and unexplored candidate for the inhibition of GSK-3. Based on the established activity of related brominated indole compounds, there is a strong scientific basis for its investigation. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for characterizing its inhibitory potential, both biochemically and in a cellular context. Successful validation of this compound as a GSK-3 inhibitor could pave the way for further preclinical development and lead optimization, ultimately contributing to the discovery of new therapeutics for a range of debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1H-indole-3-butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, integral to a multitude of natural products and synthetic compounds with significant therapeutic value. The strategic placement of a bromine atom at the 5-position of the indole ring can significantly alter the molecule's physicochemical properties, often leading to enhanced biological activity.[1] This document provides detailed protocols for the synthesis of 5-Bromo-1H-indole-3-butyric acid and its N-substituted derivatives. Additionally, it explores the potential applications of these compounds, supported by quantitative data on their biological activities and visual representations of relevant signaling pathways.

Synthesis of this compound

A robust method for the synthesis of indole-3-alkanoic acids involves the reaction of an indole with a suitable lactone in the presence of a strong base at elevated temperatures. This protocol is adapted from established procedures for the synthesis of indole-3-butyric acid and can be applied using 5-bromoindole as the starting material.

Experimental Protocol: C3-Alkylation of 5-Bromoindole

  • Materials:

    • 5-Bromoindole

    • γ-Butyrolactone

    • Potassium Hydroxide (KOH)

    • Water

    • Isopropyl ether

    • Concentrated Hydrochloric Acid (HCl)

    • Nitrogen or Argon gas (for inert atmosphere)

  • Equipment:

    • High-pressure autoclave or a flask equipped with a stirrer, condenser, and thermometer

    • Heating mantle

    • Separatory funnel

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • To a high-pressure autoclave or a suitably equipped flask, add 5-bromoindole (1.0 mole), γ-butyrolactone (1.05 moles), and potassium hydroxide (1.25 moles).

    • The reaction mixture is heated to a temperature in the range of 220-290°C for approximately 12 to 20 hours.

    • After cooling to room temperature, the solid potassium 4-(5-bromo-1H-indol-3-yl)butanoate is dissolved in water.

    • The aqueous solution is extracted with isopropyl ether to remove any unreacted 5-bromoindole.

    • The aqueous layer is then acidified to a pH of 2 with concentrated hydrochloric acid, leading to the precipitation of the product.

    • The precipitated this compound is collected by filtration, washed with water, and dried.

Synthesis of this compound Derivatives

N-alkylation of the indole ring is a common strategy to diversify the structure and modulate the biological activity of indole derivatives. The following protocol describes the synthesis of N-substituted derivatives of this compound.

Experimental Protocol: N-Alkylation of this compound methyl ester

  • Materials:

    • This compound

    • Methanol

    • Thionyl chloride (SOCl₂)

    • Sodium Hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Substituted Benzyl Bromide (e.g., 3-bromobenzyl bromide)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Esterification: this compound is dissolved in methanol, and thionyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the methyl ester.

    • N-Alkylation: The methyl ester is dissolved in anhydrous DMF. To this solution, sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of the substituted benzyl bromide. The reaction is allowed to warm to room temperature and stirred until completion.

    • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Purification: The crude product is purified by silica gel column chromatography to afford the desired N-substituted derivative.

    • Hydrolysis: The purified ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., with LiOH in THF/water).

Quantitative Data: Biological Activity of Derivatives

Derivatives of indole-3-butyric acid have shown promise as anticancer agents, notably as Histone Deacetylase (HDAC) inhibitors.[2][3] The following table summarizes the inhibitory activity of a representative N-substituted this compound derivative.

Compound IDStructureTargetIC₅₀ (nM)[2]
I13 N-hydroxy-4-(1-(3-(trifluoromethyl)benzyl)-1H-indol-3-yl)butanamideHDAC113.9
HDAC312.1
HDAC67.71

Potential Applications and Signaling Pathways

5-Bromoindole derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[1] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

  • Anticancer Activity: Many indole derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or by acting as HDAC inhibitors.[1][4] Inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.

  • Antimicrobial Activity: Substituted indoles have demonstrated activity against various bacterial and fungal pathogens. The exact mechanisms are varied but can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Below are diagrams illustrating a general synthesis workflow and a potential signaling pathway targeted by these compounds.

G cluster_synthesis Synthesis Workflow 5-Bromoindole 5-Bromoindole This compound This compound 5-Bromoindole->this compound  γ-Butyrolactone, KOH Methyl 4-(5-bromo-1H-indol-3-yl)butanoate Methyl 4-(5-bromo-1H-indol-3-yl)butanoate This compound->Methyl 4-(5-bromo-1H-indol-3-yl)butanoate  SOCl₂, MeOH N-Substituted Derivative (Ester) N-Substituted Derivative (Ester) Methyl 4-(5-bromo-1H-indol-3-yl)butanoate->N-Substituted Derivative (Ester)  NaH, R-Br, DMF N-Substituted Derivative (Acid) N-Substituted Derivative (Acid) N-Substituted Derivative (Ester)->N-Substituted Derivative (Acid)  LiOH, THF/H₂O

Caption: General synthesis workflow for this compound and its N-substituted derivatives.

G cluster_pathway HDAC Inhibition Pathway Derivative Derivative HDAC HDAC Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Gene Transcription->Apoptosis/Cell Cycle Arrest

Caption: Simplified signaling pathway of HDAC inhibition leading to anticancer effects.

References

Application Notes and Protocols: Investigating 5-Bromo-1H-indole-3-butyric Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific application of 5-Bromo-1H-indole-3-butyric acid in cancer is limited in the provided search results. The following application notes and protocols are constructed based on the activities of structurally similar indole-containing compounds and derivatives, providing a foundational framework for investigating the potential of this compound as a novel anti-cancer agent.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in cancer research due to their presence in dietary phytochemicals with known chemopreventive properties and their role as scaffolds for the development of targeted therapeutics. Compounds such as indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (DIM) have shown promise in preclinical and clinical studies for cancer prevention, particularly in hormone-related cancers like breast and prostate cancer.[1][2] The therapeutic potential of indole derivatives extends to various mechanisms, including the inhibition of critical cancer-related enzymes and signaling pathways.

This document outlines the potential applications and investigational protocols for This compound , a brominated derivative of the plant auxin indole-3-butyric acid (IBA). While IBA is primarily known for its role in plant growth, its derivatives are being explored for their anti-cancer properties.[3][4] The introduction of a bromine atom at the 5-position of the indole ring can significantly alter the compound's electronic properties and steric hindrance, potentially enhancing its binding affinity to biological targets and improving its pharmacological profile.

Based on the activities of related compounds, the proposed anti-cancer mechanisms of action for this compound that warrant investigation include:

  • Histone Deacetylase (HDAC) Inhibition: Derivatives of indole-3-butyric acid have been identified as potent HDAC inhibitors, a class of drugs known to induce cancer cell cycle arrest, differentiation, and apoptosis.[5][6]

  • Indoleamine 2,3-dioxygenase (IDO) Inhibition: The structurally similar compound, 5-bromo-brassinin, has demonstrated in vivo antitumor activity through the inhibition of IDO, an enzyme that plays a crucial role in tumor immune evasion.[7]

  • NF-κB Signaling Pathway Inhibition: Other brominated indole derivatives, such as 3-(2-bromoethyl)-indole, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer cell survival.[8]

  • Induction of Apoptosis: Butyric acid and its derivatives have been shown to induce apoptosis in cancer cells.[9][10]

These application notes provide a roadmap for the preclinical evaluation of this compound, from initial in vitro screening to potential in vivo studies.

Potential Applications in Cancer Research

  • Therapeutic Agent for Hematological Malignancies and Solid Tumors: Based on the broad anti-proliferative activity of related HDAC inhibitors, this compound could be investigated in a panel of cancer cell lines, including leukemia (U937), multiple myeloma (U266), liver cancer (HepG2), ovarian cancer (A2780), and pancreatic cancer (PNAC-1).[5]

  • Immunomodulatory Agent in Combination Therapy: Given the potential for IDO inhibition, this compound could be explored as an immunomodulatory agent to enhance the efficacy of immune checkpoint inhibitors in tumors that rely on the IDO pathway for immune escape, such as melanoma.[7]

  • Chemopreventive Agent: Drawing parallels with indole-3-carbinol, the potential of this compound as a chemopreventive agent, particularly in hormone-dependent cancers, could be a long-term research goal.[11]

Quantitative Data on Related Indole Derivatives

To provide a benchmark for investigating this compound, the following table summarizes the reported activities of structurally related compounds.

Compound/DerivativeTarget/AssayCell Line(s)IC50/ActivityReference
I13 (Indole-3-butyric acid derivative) HDAC1-13.9 nM[5]
HDAC3-12.1 nM[5]
HDAC6-7.71 nM[5]
Anti-proliferativeU937, U266, HepG2, A2780, PNAC-1More potent than SAHA[5]
5-Bromo-brassinin IDO InhibitionIn vivoSuppressed melanoma growth[7]
BEI-9 (3-(2-bromoethyl) indole) Cell ProliferationSW480~60% inhibition at 50 µM[8]
Indole-3-butyric acid CytotoxicityHCT116Similar to 5-fluorouracil[10]

Experimental Protocols

The following protocols are designed to investigate the hypothesized mechanisms of action of this compound.

In Vitro Anti-Proliferative Activity

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HepG2, SW480, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Histone Deacetylase (HDAC) Inhibition Assay

Protocol: Fluorometric HDAC Activity Assay

  • Assay Preparation: Use a commercially available fluorometric HDAC assay kit. Prepare the assay buffer, substrate, and developer according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well black plate, add recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6) to the assay buffer. Add serial dilutions of this compound or a known HDAC inhibitor (e.g., SAHA) and incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the reaction. Incubate for 30-60 minutes at 37°C.

  • Developer Addition: Add the developer solution to stop the reaction and generate the fluorescent signal. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

Indoleamine 2,3-dioxygenase (IDO) Activity Assay

Protocol: In Vitro IDO1 Enzyme Inhibition Assay

  • Assay Components: Utilize a commercially available IDO1 inhibitor screening kit or prepare the following reagents: recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase.

  • Reaction Mixture: In a 96-well plate, combine the IDO1 enzyme, L-tryptophan, and the necessary cofactors in the reaction buffer. Add serial dilutions of this compound or a known IDO inhibitor (e.g., epacadostat).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Kynurenine Detection: Stop the reaction and measure the production of kynurenine, the product of tryptophan degradation by IDO1. This can be done by measuring the absorbance at 321 nm after a colorimetric reaction.

  • Data Analysis: Calculate the percentage of IDO1 inhibition and determine the IC50 value.

NF-κB Signaling Pathway Analysis

Protocol: NF-κB Reporter Assay

  • Cell Transfection: Transfect a suitable cancer cell line (e.g., HEK293T or a cancer cell line with active NF-κB signaling) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment and Stimulation: After 24 hours, treat the transfected cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of TNF-α-induced NF-κB activity.

Visualizations

Proposed Signaling Pathways for Investigation

Proposed_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression Immune_Suppression Kynurenine->Immune_Suppression Gene_Expression Gene_Expression NF-κB_n->Gene_Expression Pro-survival Pro-inflammatory HDAC HDAC Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Histones Histones Histones->HDAC Acetylated_Histones->Gene_Expression Tumor Suppressor Genes 5-Bromo-1H-indole-\n3-butyric acid 5-Bromo-1H-indole- 3-butyric acid 5-Bromo-1H-indole-\n3-butyric acid->IKK Potential Inhibition 5-Bromo-1H-indole-\n3-butyric acid->IDO1 Potential Inhibition 5-Bromo-1H-indole-\n3-butyric acid->HDAC Potential Inhibition Stimulus Stimulus Stimulus->Receptor

Caption: Potential molecular targets of this compound in cancer cells.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow A Compound Synthesis & Characterization of This compound B In Vitro Screening: Anti-proliferative Assays (e.g., MTS/MTT on cancer cell panel) A->B C Mechanism of Action Studies B->C D HDAC Inhibition Assay C->D E IDO Inhibition Assay C->E F NF-κB Reporter Assay C->F G Apoptosis & Cell Cycle Analysis (Flow Cytometry) C->G H In Vivo Efficacy Studies (e.g., Xenograft models) C->H I Pharmacokinetic & Toxicity Studies H->I J Lead Optimization I->J

Caption: A generalized workflow for the preclinical evaluation of a novel anti-cancer compound.

References

Application Notes and Protocols for 5-Bromo-1H-indole-3-butyric Acid in Adventitious Root Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Bromo-1H-indole-3-butyric Acid:

Given the lack of specific protocols for the 5-bromo derivative, this document will focus on the well-established applications and protocols for its parent compound, Indole-3-butyric acid (IBA) , a widely used and effective plant hormone for stimulating adventitious root formation.[1][2][3][4] Researchers investigating this compound can use the following information on IBA as a foundational guide for developing experimental protocols.

Indole-3-Butyric Acid (IBA) for Adventitious Root Formation

Introduction:

Indole-3-butyric acid (IBA) is a synthetic auxin, a class of plant hormones that plays a crucial role in various developmental processes, most notably in the initiation and development of adventitious roots.[2][5] This property makes IBA an invaluable tool in horticulture and plant biotechnology for the vegetative propagation of a wide range of plant species.[3][4] IBA is generally considered more stable than the primary natural auxin, Indole-3-acetic acid (IAA), making it a preferred choice for exogenous application.[2]

Mechanism of Action:

The primary mechanism of IBA involves its conversion within plant tissues to IAA, which then stimulates cell division and differentiation, leading to the formation of root primordia.[3] This conversion process is thought to occur via a pathway similar to the β-oxidation of fatty acids.[3] The resulting IAA, along with endogenous IAA, then participates in a complex signaling cascade. This signaling involves interactions with other plant hormones like jasmonic acid and nitric oxide, ultimately regulating the expression of genes responsible for root development.

Quantitative Data on IBA-Induced Rooting

The optimal concentration of IBA for promoting adventitious root formation is highly dependent on the plant species, the type of cutting, and the application method. The following tables summarize quantitative data from various studies.

Plant SpeciesCutting TypeIBA ConcentrationRooting Percentage (%)Average Number of RootsAverage Root Length (cm)Reference
Actinidia deliciosa (Kiwifruit)Semi-hardwood10,000 ppm42-0.301
Actinidia deliciosa (Kiwifruit)Semi-hardwood100,000 ppm310.295-
Actinidia argutaSemi-hardwood10 ppm-0.9815-
Actinidia argutaSemi-hardwood100 ppm100-1.0839
Actinidia argutaSemi-hardwood10,000 ppm100--
Prunus rootstock 'Garnem'In vitro microcuttings0.9 mg/L~60--
Prunus rootstock 'GF 677'In vitro microcuttings0.9 mg/L<20--
Peach cv. FlordaguardHardwood3000 ppm94.4575.3338.0
Duranta erectaCuttings5000 ppm81.85HighestHighest
Arabidopsis thalianaStem segments10 µMEfficient rooting--

Experimental Protocols

Protocol 1: Preparation of IBA Stock and Working Solutions

This protocol provides instructions for preparing a concentrated stock solution of IBA and diluting it to working concentrations for treating plant cuttings.

Materials:

  • Indole-3-butyric acid (IBA) powder

  • Ethanol or isopropanol

  • Distilled or deionized water

  • Volumetric flasks (e.g., 100 mL)

  • Stir plate and stir bar

  • Sterile storage bottles

Procedure:

  • Prepare a 1 mg/mL (1000 ppm) Stock Solution:

    • Weigh 100 mg of IBA powder and place it in a 100 mL volumetric flask.

    • Add 2-5 mL of ethanol or isopropanol to the flask to dissolve the IBA powder completely.

    • Once dissolved, bring the volume up to 100 mL with distilled water. It is recommended to add the water while stirring to prevent precipitation.

    • Store the stock solution in a sterile, labeled bottle in a refrigerator (2-8°C) and protect it from light. Do not store for more than a week for best results.

  • Prepare Working Solutions:

    • To prepare a working solution of a desired concentration, dilute the stock solution with distilled water.

    • Use the formula: V1C1 = V2C2

      • V1 = Volume of stock solution needed

      • C1 = Concentration of stock solution (e.g., 1000 ppm)

      • V2 = Final volume of working solution desired

      • C2 = Final concentration of working solution desired (e.g., 100 ppm)

    • Example for 100 mL of 100 ppm solution:

      • V1 = (100 mL * 100 ppm) / 1000 ppm = 10 mL

      • Add 10 mL of the 1 mg/mL stock solution to a 100 mL volumetric flask and bring the volume to 100 mL with distilled water.

Protocol 2: Application of IBA to Plant Cuttings

This protocol describes the common "quick dip" method for applying IBA to stimulate rooting in vegetative cuttings.

Materials:

  • Prepared IBA working solution (concentrations typically range from 500 to 10,000 ppm depending on the species and cutting type)

  • Healthy plant cuttings

  • Shallow dish or beaker

  • Rooting medium (e.g., perlite, vermiculite, peat moss mixture)

  • Pots or trays

Procedure:

  • Take cuttings from healthy, disease-free parent plants. The base of the cutting should be a clean cut.

  • Pour a small amount of the desired IBA working solution into a shallow dish or beaker.

  • Dip the basal 1-2 cm of each cutting into the IBA solution for a short period (typically 5-10 seconds).

  • After dipping, allow the solvent to evaporate from the cuttings for a few minutes.

  • Insert the treated cuttings into the rooting medium.

  • Maintain the cuttings in a high-humidity environment (e.g., under a mist system or covered with a plastic dome) and provide appropriate light and temperature conditions for the specific plant species.

  • Monitor for root development over the following weeks.

Protocol 3: Incorporation of IBA into Plant Tissue Culture Medium

This protocol details how to add IBA to a growth medium for inducing adventitious roots from in vitro cultured shoots or explants.

Materials:

  • IBA stock solution (e.g., 1 mg/mL)

  • Autoclavable plant tissue culture medium (e.g., Murashige and Skoog - MS medium)

  • Sterile petri dishes or culture vessels

  • Laminar flow hood

  • Sterile pipettes

Procedure:

  • Prepare the plant tissue culture medium according to the manufacturer's instructions.

  • Before autoclaving, add the required volume of the IBA stock solution to the medium to achieve the desired final concentration (typically 0.1 to 10.0 mg/L).

    • Example for 1 Liter of medium with 1.0 mg/L IBA:

      • Add 1.0 mL of a 1 mg/mL IBA stock solution to 1 Liter of medium.

  • Adjust the pH of the medium as required.

  • Autoclave the medium to sterilize it.

  • In a laminar flow hood, dispense the sterile medium into sterile culture vessels.

  • Place the plant explants (e.g., microcuttings) onto the surface of the IBA-containing medium.

  • Seal the culture vessels and place them in a growth chamber with controlled light and temperature conditions.

Visualizations

Auxin_Signaling_Pathway IBA Exogenous IBA Peroxisome Peroxisome (β-oxidation like) IBA->Peroxisome Conversion IAA IAA NO Nitric Oxide (NO) IAA->NO Induces Jasmonic_Acid Jasmonic Acid Homeostasis IAA->Jasmonic_Acid Modulates Auxin_Transport Auxin Transport (PIN, AUX/LAX proteins) IAA->Auxin_Transport Regulates Peroxisome->IAA Gene_Expression Gene Expression (ARFs, GH3) NO->Gene_Expression Jasmonic_Acid->Gene_Expression Auxin_Transport->Gene_Expression Cell_Division Cell Division & Differentiation Gene_Expression->Cell_Division Root_Primordium Root Primordium Formation Cell_Division->Root_Primordium AR_Formation Adventitious Root Formation Root_Primordium->AR_Formation

Caption: Simplified signaling pathway of IBA in adventitious root formation.

Experimental_Workflow Start Plant Material Selection (Cuttings) Preparation Preparation of IBA Solutions (Different Concentrations) Start->Preparation Control Control Group (No IBA) Start->Control Treatment Treatment Application (e.g., Quick Dip) Preparation->Treatment Planting Planting in Rooting Medium Treatment->Planting Control->Planting Incubation Incubation under Controlled Conditions (Humidity, Temp, Light) Planting->Incubation Data_Collection Data Collection (Rooting %, Root Number, Root Length) Incubation->Data_Collection Analysis Statistical Analysis & Comparison Data_Collection->Analysis Conclusion Determine Optimal Concentration Analysis->Conclusion

Caption: Experimental workflow for evaluating IBA rooting efficacy.

References

Application Notes and Protocols for 5-Bromo-1H-indole-3-butyric acid Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indole-3-butyric acid is an indole derivative with potential therapeutic applications. Structurally related to the plant auxin Indole-3-butyric acid (IBA), this compound warrants investigation into its effects on mammalian cells. IBA is known to be a precursor to Indole-3-acetic acid (IAA), a molecule that has demonstrated anti-inflammatory and antioxidant properties. This document provides detailed protocols for a panel of cell-based assays to characterize the cytotoxic and anti-inflammatory potential of this compound. The murine macrophage cell line, RAW 264.7, is utilized as a primary model for inflammation studies, as these cells produce inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS).

I. Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][4]

Experimental Protocol
  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5][6] Passage the cells when they reach 80-90% confluency.[5]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the existing medium with 100 µL of medium containing the test compound or vehicle control. Incubate for 24 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]

Data Presentation

Summarize the quantitative data in a structured table to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
1
10
50
100
200

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plate prepare_compound Prepare compound dilutions treat_cells Treat cells with compound for 24h prepare_compound->treat_cells add_mtt Add MTT solution (4h incubation) treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

II. Evaluation of Anti-Inflammatory Activity

A. Nitric Oxide (NO) Production Assay (Griess Test)

The Griess test is a straightforward colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism in cell culture supernatant.[7]

Experimental Protocol
  • Cell Culture and Seeding: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Compound Treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production. Include unstimulated and vehicle-treated stimulated controls.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide in acidic solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in acidic solution) and incubate for another 10 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[8][9][10]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Presentation

Present the data in a table to show the effect of the compound on NO production.

TreatmentConcentration (µM)Mean Absorbance (540 nm)Nitrite Concentration (µM)% Inhibition of NO Production
Control (Unstimulated)-
LPS (1 µg/mL)-0
LPS + Compound1
LPS + Compound10
LPS + Compound50
LPS + Compound100
B. Pro-Inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive immunoassay used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[11][12]

Experimental Protocol
  • Cell Culture, Treatment, and Sample Collection: Follow steps 1, 2, and 3 of the Nitric Oxide Production Assay protocol.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions. A general procedure is outlined below:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and standards to the wells.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a TMB substrate solution to develop color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[12]

Data Presentation

Tabulate the results to demonstrate the compound's effect on cytokine secretion.

Table for TNF-α

Treatment Concentration (µM) Mean Absorbance (450 nm) TNF-α Concentration (pg/mL) % Inhibition of TNF-α Secretion
Control (Unstimulated) -
LPS (1 µg/mL) - 0
LPS + Compound 1
LPS + Compound 10
LPS + Compound 50

| LPS + Compound | 100 | | | |

Table for IL-6

Treatment Concentration (µM) Mean Absorbance (450 nm) IL-6 Concentration (pg/mL) % Inhibition of IL-6 Secretion
Control (Unstimulated) -
LPS (1 µg/mL) - 0
LPS + Compound 1
LPS + Compound 10
LPS + Compound 50

| LPS + Compound | 100 | | | |

III. Mechanistic Insights: NF-κB Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS activates this pathway, leading to the transcription of pro-inflammatory genes.

Proposed Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB IkB_P->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Compound 5-Bromo-1H-indole- 3-butyric acid Compound->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription IkB_NFkB->IkB Inhibits

Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.

References

Inducing Shoot Development with 5-Bromo-1H-indole-3-butyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Scientific literature extensively documents the use of Indole-3-butyric acid (IBA) as a potent auxin for inducing root formation in plant tissue culture. However, specific research on the application of its brominated derivative, 5-Bromo-1H-indole-3-butyric acid (5-Br-IBA), for shoot development is not extensively available in publicly accessible scientific literature. The following application notes and protocols are therefore based on established principles of auxin-induced organogenesis, primarily drawing from research on the closely related compound, Indole-3-butyric acid (IBA). These guidelines are intended to serve as a starting point for researchers and will require optimization for specific plant species and experimental conditions.

Introduction

This compound is a synthetic auxin, a class of plant hormones that play a crucial role in various developmental processes, including cell division, elongation, and differentiation. While the primary application of IBA is in promoting adventitious root formation, auxins are also known to influence shoot development, often in conjunction with cytokinins. The introduction of a bromine atom at the 5-position of the indole ring may alter the compound's activity, stability, and uptake by plant tissues, potentially offering unique advantages in specific plant tissue culture applications.

General Principles of Auxin-Induced Shoot Development

In plant tissue culture, the ratio of auxins to cytokinins is a critical determinant of developmental outcomes. A high auxin-to-cytokinin ratio typically promotes root formation, while a low auxin-to-cytokinin ratio favors shoot development. However, auxins are often necessary in the initial stages of shoot induction from callus or explants to stimulate cell division and organization before subsequent transfer to a high-cytokinin medium for shoot elongation and proliferation.

Experimental Protocols

The following protocols are generalized and should be adapted and optimized for the specific plant species and explant type being used.

Preparation of 5-Br-IBA Stock Solution

Materials:

  • This compound (5-Br-IBA) powder

  • 1 N Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Sterile distilled water

  • Sterile volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Protocol:

  • Weigh the desired amount of 5-Br-IBA powder in a sterile container.

  • To a sterile beaker, add the 5-Br-IBA powder.

  • Add a small volume of 1 N KOH or NaOH dropwise while stirring until the powder is completely dissolved. Use the minimum volume necessary.

  • Transfer the dissolved 5-Br-IBA to a sterile volumetric flask.

  • Bring the solution to the final desired volume with sterile distilled water.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Store the stock solution in a sterile, light-protected container at 2-8°C. It is recommended to prepare fresh stock solutions regularly.

Protocol for Induction of Shoot Development from Callus

This protocol outlines a two-step process, starting with callus induction and followed by shoot regeneration.

Step 1: Callus Induction

Materials:

  • Sterile explants (e.g., leaf discs, stem segments)

  • Callus Induction Medium (CIM): Murashige and Skoog (MS) medium supplemented with a moderate auxin-to-cytokinin ratio.

  • 5-Br-IBA stock solution

  • Cytokinin stock solution (e.g., 6-Benzylaminopurine - BAP, Kinetin)

  • Sucrose

  • Gelling agent (e.g., agar, gellan gum)

  • Sterile petri dishes

Protocol:

  • Prepare MS basal medium with vitamins.

  • Add sucrose to a final concentration of 3% (w/v).

  • Add 5-Br-IBA from the stock solution to achieve the desired final concentration (a starting range of 0.1 - 2.0 mg/L is suggested for initial experiments).

  • Add a cytokinin (e.g., BAP) to a final concentration that is typically lower than or equal to the auxin concentration for callus induction (e.g., 0.1 - 1.0 mg/L).

  • Adjust the pH of the medium to 5.7-5.8.

  • Add the gelling agent and autoclave the medium.

  • Pour the sterilized medium into sterile petri dishes.

  • Place the sterile explants onto the solidified CIM.

  • Seal the petri dishes and incubate in the dark or under low light at 25 ± 2°C.

  • Subculture the developing calli to fresh CIM every 2-3 weeks.

Step 2: Shoot Regeneration

Materials:

  • Established callus cultures

  • Shoot Induction Medium (SIM): MS medium supplemented with a low auxin-to-cytokinin ratio.

  • 5-Br-IBA stock solution

  • Cytokinin stock solution (e.g., BAP, Kinetin, Thidiazuron - TDZ)

  • Sucrose

  • Gelling agent

  • Sterile culture vessels (e.g., Magenta boxes)

Protocol:

  • Prepare MS basal medium with vitamins.

  • Add sucrose to a final concentration of 3% (w/v).

  • Add 5-Br-IBA from the stock solution to a low final concentration (e.g., 0.01 - 0.5 mg/L) or omit it entirely, depending on the plant species.

  • Add a cytokinin (e.g., BAP) to a higher final concentration to promote shoot formation (e.g., 1.0 - 5.0 mg/L).

  • Adjust the pH of the medium to 5.7-5.8.

  • Add the gelling agent and autoclave the medium.

  • Pour the sterilized medium into sterile culture vessels.

  • Transfer healthy, friable callus from the CIM to the SIM.

  • Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

  • Subculture the tissues to fresh SIM every 3-4 weeks until shoots develop.

Data Presentation

As no specific quantitative data for 5-Br-IBA's effect on shoot development is available, the following table is a template that researchers can use to structure their experimental data for comparison.

Table 1: Template for Quantitative Analysis of 5-Br-IBA on Shoot Development

5-Br-IBA Conc. (mg/L)Cytokinin (Type & Conc., mg/L)Mean Number of Shoots per ExplantMean Shoot Length (cm)Percentage of Explants Forming Shoots (%)
0.0 (Control)BAP (2.0)
0.1BAP (2.0)
0.5BAP (2.0)
1.0BAP (2.0)
2.0BAP (2.0)

Visualization of a Generalized Auxin Signaling Pathway

The precise signaling pathway of 5-Br-IBA has not been elucidated. However, it is hypothesized to function similarly to other auxins. The following diagram illustrates a simplified, generalized auxin signaling pathway leading to gene expression and cellular response.

AuxinSignaling cluster_0 In the absence of Auxin cluster_1 In the presence of Auxin Auxin Auxin (e.g., 5-Br-IBA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression Activates Ub->Aux_IAA CellResponse Cellular Response (e.g., Division, Differentiation) GeneExpression->CellResponse Leads to

Caption: Generalized auxin signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an experiment investigating the effect of 5-Br-IBA on shoot development.

ExperimentalWorkflow Explant Explant Preparation (e.g., Leaf, Stem) Sterilization Surface Sterilization Explant->Sterilization CIM Callus Induction on CIM (with varying 5-Br-IBA conc.) Sterilization->CIM SIM Transfer Callus to SIM (High Cytokinin, Low/No 5-Br-IBA) CIM->SIM ShootDev Shoot Development and Proliferation SIM->ShootDev Data Data Collection and Analysis (Shoot number, length, etc.) ShootDev->Data Rooting Rooting of Shoots (on IBA/NAA medium) ShootDev->Rooting Acclimatization Acclimatization of Plantlets Rooting->Acclimatization

Caption: Experimental workflow for shoot induction.

Conclusion

The exploration of novel plant growth regulators like this compound holds promise for advancing plant biotechnology. While direct evidence for its role in shoot development is currently limited, the provided protocols and conceptual frameworks, derived from our understanding of auxin biology, offer a solid foundation for researchers to initiate their own investigations. Systematic experimentation and careful data collection will be paramount in elucidating the specific effects and optimal application of 5-Br-IBA in inducing shoot development.

Troubleshooting & Optimization

5-Bromo-1H-indole-3-butyric acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-Bromo-1H-indole-3-butyric acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of Indole-3-butyric acid (IBA), a well-known plant hormone belonging to the auxin family. While IBA is widely used to promote root formation in plants, derivatives such as this compound are being explored for their potential in other areas, including drug discovery as histone deacetylase (HDAC) inhibitors.[1] Like its parent compound, it is presumed to be converted into an active auxin, indole-3-acetic acid (IAA), within plant tissues.[2]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

For IBA, common laboratory solvents include Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] It is sparingly soluble in water.[4]

Q3: Can I dissolve this compound directly in water or aqueous buffers?

Based on the properties of the parent compound, Indole-3-butyric acid (IBA), direct dissolution in water is expected to be very low. The solubility of IBA in water is approximately 0.25 g/L at 20°C.[4][5] For aqueous buffers like PBS (pH 7.2), the solubility of IBA is even lower, around 0.1 mg/mL.[3] Therefore, it is highly likely that this compound will also exhibit poor solubility in aqueous solutions.

Q4: How can I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol.[3][6] Once fully dissolved, this stock solution can be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental results.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable.

    • Solution: If you are using a polar solvent like water, switch to a more non-polar organic solvent such as DMSO, ethanol, or DMF.[3]

  • Low Temperature: Solubility often decreases at lower temperatures.

    • Solution: Try gentle warming of the solution. Be cautious, as excessive heat can degrade the compound.

  • Insufficient Sonication: The compound may need more energy to dissolve.

    • Solution: Use an ultrasonic bath to aid dissolution.

  • pH of the Solution: For acidic compounds like this, the pH of the aqueous solution can significantly impact solubility.

    • Solution: In aqueous solutions, increasing the pH by adding a base (e.g., NaOH) can deprotonate the carboxylic acid group, forming a more soluble salt.

Issue: The compound precipitates out of solution after dilution.

Possible Causes and Solutions:

  • Exceeded Solubility Limit: The concentration of the compound in the final aqueous medium is too high.

    • Solution: Decrease the final concentration of the compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium.

  • Solvent Shock: The rapid change in solvent polarity upon dilution can cause precipitation.

    • Solution: Try adding the stock solution to the aqueous medium slowly while vortexing or stirring vigorously.

  • pH Change Upon Dilution: The pH of your stock solution and the final medium may be different, causing the compound to become less soluble.

    • Solution: Ensure the pH of the final medium is compatible with keeping the compound in its soluble (deprotonated) form if you are using a pH-modification strategy.

Quantitative Data

SolventSolubility of Indole-3-butyric acid (IBA)
Water~0.25 g/L (at 20°C)[4][5]
PBS (pH 7.2)~0.1 mg/mL[3]
Ethanol~25 mg/mL[3]
DMSO~25 mg/mL[3]
Dimethylformamide (DMF)~25 mg/mL[3]
Benzene>100 g/100mL[4]
Acetone, Ether3-10 g/100mL[4]
Chloroform1-10 g/100mL[4]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution in an Organic Solvent

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile vial.

  • Add a small volume of the chosen organic solvent (e.g., DMSO or ethanol).

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add more solvent to reach the desired final stock concentration.

  • Store the stock solution appropriately, typically at -20°C for long-term storage.

Protocol 2: Solubility Testing Workflow

To determine the approximate solubility of this compound in a specific solvent system, a systematic approach is necessary.

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Determination A Weigh Compound C Add small increments of solvent A->C B Select Solvent System B->C D Vortex/Sonicate at each step C->D E Observe for complete dissolution D->E E->C If not dissolved F Record volume of solvent used E->F If dissolved G Calculate concentration (mg/mL) F->G

Caption: Workflow for determining the solubility of a compound.

Visualizations

Signaling Pathway

While the specific signaling pathway for this compound is not detailed, it is presumed to act as a precursor to an active auxin, similar to its parent compound, Indole-3-butyric acid (IBA). The following diagram illustrates the general mechanism of auxin action, which involves the conversion of IBA to Indole-3-acetic acid (IAA) and its subsequent role in gene regulation leading to physiological responses like root formation.[2][7]

G 5-Bromo-IBA 5-Bromo-IBA IAA IAA 5-Bromo-IBA->IAA Conversion TIR1/AFB_Receptor TIR1/AFB_Receptor IAA->TIR1/AFB_Receptor Binds to Aux/IAA_Repressor Aux/IAA_Repressor TIR1/AFB_Receptor->Aux/IAA_Repressor Promotes degradation of ARF_Transcription_Factor ARF_Transcription_Factor Aux/IAA_Repressor->ARF_Transcription_Factor Represses Auxin_Responsive_Genes Auxin_Responsive_Genes ARF_Transcription_Factor->Auxin_Responsive_Genes Activates Physiological_Response Physiological_Response Auxin_Responsive_Genes->Physiological_Response Leads to

Caption: Generalized auxin signaling pathway.

Experimental Workflow for Addressing Solubility Issues

The following diagram outlines a logical workflow for troubleshooting solubility problems encountered during your experiments.

G cluster_0 Initial Checks cluster_1 Troubleshooting Steps Start Start: Compound fails to dissolve A Is the solvent appropriate? (e.g., organic vs. aqueous) Start->A B Is the concentration too high? A->B Yes C Try a different solvent (e.g., DMSO, Ethanol) A->C No B->C Yes D Apply gentle heating B->D No End Success: Compound dissolved C->End E Use sonication D->E F Adjust pH (for aqueous solutions) E->F F->End Fail Further investigation needed F->Fail

Caption: A logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Synthesis of 5-Bromo-1H-indole-3-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Bromo-1H-indole-3-butyric acid. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to help improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for this compound are:

  • Alkylation of 5-bromoindole: This involves the reaction of commercially available 5-bromoindole with a four-carbon side-chain precursor, such as ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester.

  • Fischer Indole Synthesis: This classic method involves the reaction of 4-bromophenylhydrazine with a suitable ketone or aldehyde bearing the butyric acid moiety, such as ethyl 6-oxohexanoate, under acidic conditions to form the indole ring system.

Q2: What are the most common side reactions that can lower the yield?

A2: Common side reactions include:

  • C3-Alkylation: In the alkylation of 5-bromoindole, the butyric acid side chain can attach at the C3 position of the indole ring instead of the desired N1 position.

  • Poly-alkylation: Multiple butyric acid side chains can be added to the indole ring.

  • Formation of regioisomers: In the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of different positional isomers.[1]

  • Over-bromination: If synthesizing 5-bromoindole as a precursor, di- or poly-brominated indoles can form if reaction conditions are not carefully controlled.[1]

  • Degradation: Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures, leading to decomposition of the starting material or product.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is aqueous ethanol. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective.

Troubleshooting Guide

Issue 1: Low Yield in the Alkylation of 5-Bromoindole

  • Question: I am getting a very low yield when reacting 5-bromoindole with ethyl 4-bromobutanoate. What are the likely causes and how can I improve it?

  • Answer: Low yields in this alkylation are often due to incomplete deprotonation of the indole nitrogen, the presence of moisture, or suboptimal reaction conditions. Here are some troubleshooting steps:

    • Ensure Anhydrous Conditions: The presence of water will quench the strong base (e.g., NaH) used for deprotonation. Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Optimize the Base and Solvent: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is commonly used. Ensure the base is fresh and properly handled. If solubility is an issue, DMF is often a better choice than THF.

    • Check Reagent Purity: Impurities in the 5-bromoindole or the alkylating agent can interfere with the reaction.

    • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid degradation.

    • Consider a More Reactive Alkylating Agent: If using ethyl 4-chlorobutanoate, switching to the more reactive ethyl 4-bromobutanoate or ethyl 4-iodobutanoate can improve the reaction rate.

Issue 2: Formation of C3-Alkylated Side Product

  • Question: My reaction is producing a significant amount of the C3-alkylated isomer alongside the desired N1-alkylated product. How can I improve the regioselectivity?

  • Answer: The C3 position of indole is nucleophilic and can compete with the nitrogen for alkylation. To favor N-alkylation:

    • Choice of Solvent: Polar aprotic solvents like DMF generally favor N-alkylation over less polar solvents like THF.

    • Counter-ion Effects: The choice of base can influence the regioselectivity. Experimenting with different bases (e.g., NaH vs. KOH) may alter the N/C3 alkylation ratio.

    • Temperature Control: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

Issue 3: Low Yield in the Fischer Indole Synthesis

  • Question: The Fischer indole synthesis of this compound from 4-bromophenylhydrazine is not working well. What are the critical parameters to optimize?

  • Answer: The Fischer indole synthesis is sensitive to the choice of acid catalyst and reaction conditions.

    • Acid Catalyst: The choice of acid is crucial. Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), and Lewis acids like zinc chloride (ZnCl₂) are commonly used. The optimal catalyst may need to be determined empirically.

    • Temperature and Reaction Time: These parameters require careful optimization. The electron-withdrawing nature of the bromo group on the phenylhydrazine can make the cyclization step more difficult, potentially requiring stronger acids or higher temperatures.[1]

    • One-Pot vs. Two-Step: In some cases, isolating the intermediate hydrazone can lead to decomposition. Performing the reaction as a one-pot synthesis without isolating the hydrazone may improve the overall yield.[1]

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of indole alkylation reactions, providing a basis for optimizing the synthesis of this compound.

Table 1: Effect of Base and Solvent on N-Alkylation Yield of Indoles

BaseSolventTemperature (°C)Typical Yield (%)Notes
NaHDMF0 to RT85-95Generally high yields, requires anhydrous conditions.
KOHDMSORT80-90A good alternative to NaH, often with easier handling.
NaHTHF0 to RT70-85Can sometimes lead to lower N-selectivity compared to DMF.
K₂CO₃AcetonitrileReflux60-80A weaker base, may require higher temperatures and longer reaction times.

Table 2: Comparison of Alkylating Agents

Alkylating AgentRelative ReactivityNotes
Ethyl 4-iodobutanoateHighestMost reactive, but may be more expensive and less stable.
Ethyl 4-bromobutanoateIntermediateA good balance of reactivity and stability.
Ethyl 4-chlorobutanoateLowestLeast reactive, may require more forcing conditions.

Experimental Protocols

Protocol 1: Alkylation of 5-Bromoindole

This two-step protocol involves the N-alkylation of 5-bromoindole with ethyl 4-bromobutanoate, followed by the hydrolysis of the ester to yield the final product.

Step 1: Synthesis of Ethyl 4-(5-bromo-1H-indol-1-yl)butanoate

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add 5-bromoindole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Slowly add ethyl 4-bromobutanoate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 4-(5-bromo-1H-indol-1-yl)butanoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

Protocol 2: Fischer Indole Synthesis

This one-pot protocol describes the synthesis of this compound from 4-bromophenylhydrazine and 6-oxohexanoic acid.

  • In a round-bottom flask, combine 4-bromophenylhydrazine hydrochloride (1.0 eq) and 6-oxohexanoic acid (1.1 eq).

  • Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol.

  • Heat the reaction mixture with stirring. The optimal temperature will depend on the catalyst used and should be determined experimentally (typically ranging from 80 °C to 150 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol) or by column chromatography.

Visualizations

The following diagrams illustrate the experimental workflows and troubleshooting logic for the synthesis of this compound.

Alkylation_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start1 Dissolve 5-Bromoindole in Anhydrous DMF deprotonation Add NaH at 0°C start1->deprotonation alkylation Add Ethyl 4-bromobutanoate deprotonation->alkylation reaction1 Stir at RT alkylation->reaction1 quench1 Quench with NH4Cl reaction1->quench1 extraction1 Extract with EtOAc quench1->extraction1 purification1 Column Chromatography extraction1->purification1 product1 Ethyl 4-(5-bromo-1H-indol-1-yl)butanoate purification1->product1 start2 Dissolve Ester in EtOH/H2O product1->start2 hydrolysis Add NaOH and Reflux start2->hydrolysis acidification Acidify with HCl hydrolysis->acidification filtration Filter and Dry acidification->filtration product2 This compound filtration->product2

Caption: Workflow for the synthesis of this compound via N-alkylation.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Alkylation cause1 Incomplete Deprotonation problem->cause1 cause2 Presence of Moisture problem->cause2 cause3 Low Reactivity problem->cause3 solution1a Use Fresh/Stronger Base (NaH) cause1->solution1a solution1b Optimize Solvent (DMF) cause1->solution1b solution2 Use Anhydrous Solvents and Dry Glassware cause2->solution2 solution3a Increase Temperature cause3->solution3a solution3b Use More Reactive Alkyl Halide (Iodide) cause3->solution3b

Caption: Troubleshooting logic for low yield in the N-alkylation of 5-bromoindole.

References

Technical Support Center: 5-Bromo-1H-indole-3-butyric Acid - Degradation and Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-Bromo-1H-indole-3-butyric acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other indole compounds, is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[1] The indole ring is susceptible to oxidation, and extreme pH values can catalyze degradation.[1][2] Additionally, many indole derivatives are sensitive to light and can undergo photodegradation.[1][3]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize stability, solutions of this compound should be stored at low temperatures, such as refrigerated at 2-8°C or frozen at -20°C or below.[1] It is crucial to protect solutions from light by using amber glass vials or by wrapping containers in aluminum foil.[1][3] Containers should be tightly sealed to minimize exposure to atmospheric oxygen.[1] For long-term storage, preparing aliquots of stock solutions in a dry, inert solvent like anhydrous DMSO and storing them at -80°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]

Q3: In which solvents is this compound soluble and most stable?

A3: While specific solubility data for this compound is limited, its parent compound, 5-Bromoindole, is sparingly soluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, ether, and chloroform.[4] For biological experiments, stock solutions are often prepared in DMSO and then diluted into aqueous buffers. It is important to note that aqueous solutions of indole compounds are generally less stable than solutions in organic solvents.[5]

Q4: I've observed a color change in my this compound solution. What does this indicate?

A4: A change in color, such as the appearance of a yellow, pink, or brownish hue, is a common indicator of degradation of an indole compound.[1] This is often due to oxidation of the indole ring, which can lead to the formation of colored oligomers or specific degradation products.[1] If a color change is observed, it is recommended to prepare a fresh solution.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the stock solution or in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock solution immediately before an experiment.[1]

    • Assess Stability in Media: The stability of indole compounds can be lower in complex biological media.[5] If possible, perform a time-course experiment to determine the stability of this compound in your specific cell culture or assay medium under experimental conditions (e.g., 37°C, 5% CO2).[1]

    • Minimize Light Exposure: Protect your plates and solutions from light during incubation and handling.[3]

    • Use Antioxidants: For assays sensitive to oxidative stress, consider the addition of a compatible antioxidant to the medium, although this should be validated for non-interference with the assay.[1]

Issue 2: Precipitation of the compound in aqueous solutions.

  • Possible Cause: Poor solubility of the compound in the aqueous buffer after dilution from an organic stock solution.

  • Troubleshooting Steps:

    • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be tolerated by your experimental system and does not cause precipitation.

    • Use Solubilizing Agents: Consider the use of solubilizing agents such as PEG300 or Tween-80 in your vehicle formulation, if compatible with your experiment.[4]

    • pH Adjustment: The solubility of carboxylic acids like this compound is pH-dependent.[2] Solubility generally increases at a pH above the compound's pKa. Adjusting the pH of the buffer may improve solubility, but the impact on stability must also be considered.[2]

Data Presentation

Table 1: Solubility of 5-Bromoindole

Disclaimer: The following data is for the parent compound 5-Bromoindole and should be used as an estimate for this compound.

Solvent SystemSolubilityNotes
Water126 mg/L (calculated)Sparingly soluble[4]
Dimethyl Sulfoxide (DMSO)100 mg/mLHigh solubility; sonication may be required.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLForms a clear solution[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLForms a clear solution[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLForms a clear solution[4]
Ethanol, Ether, ChloroformSolubleQualitative data indicates good solubility[4]

Table 2: Stability of Indole-3-Butyric Acid (IBA) in Solution

Disclaimer: Specific degradation kinetics for this compound are not extensively published. The following data for the closely related compound, Indole-3-Butyric Acid (IBA), is provided for reference.

Stress ConditionStabilityDegradation Products
Acidic (e.g., 0.1 M HCl)Stable to acid.[6]-
Alkaline (e.g., 0.1 M NaOH)Very stable in alkaline media.[7]-
Oxidative (e.g., H₂O₂)Susceptible to oxidation.Oxindoles, isatins, and other oxidized species.[3]
Photolytic (UV/Vis light)Photolabile.Multiple transformation products from hydroxylation and dehydrogenation.[1][8]
ThermalStable at room temperature for short periods, but degradation accelerates at elevated temperatures.[3]-

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general method to assess the intrinsic stability of this compound under various stress conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[9]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.[3]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of a suitable concentration of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber with both UV and visible light for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[3]

    • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours.[3] Prepare a solution from the heat-stressed solid.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.[4]

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).[1]

  • Chromatographic Conditions (Starting Point):

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). The pH should be chosen to ensure good peak shape and consider the stability of the analyte.[2]

    • Mobile Phase B: Acetonitrile or methanol.[1]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

    • Column Temperature: Maintain a constant temperature, for example, 30°C.

  • Method Validation:

    • The developed method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are resolved from the main peak.

Visualizations

G cluster_degradation Potential Degradation Pathway of the Indole Ring Indole This compound Degradation_Products Oxidized Products (e.g., Oxindoles, Hydroxylated species) Indole->Degradation_Products Oxidation / Photodegradation Oxidizing_Agents Oxidizing Agents (e.g., O₂, H₂O₂) Oxidizing_Agents->Indole Light Light (UV/Vis) Light->Indole Extreme_pH Extreme pH (Acidic or Basic) Extreme_pH->Indole

Caption: Potential degradation pathway of the indole ring.

G cluster_troubleshooting Troubleshooting Workflow for Stability Issues Start Inconsistent Results or Visible Degradation Check_Storage Check Storage Conditions: - Temperature (2-8°C or -20°C) - Light Protection (Amber vial) - Tightly Sealed Start->Check_Storage Prepare_Fresh Prepare Fresh Solution from Solid Stock Start->Prepare_Fresh Always a good first step Check_Storage->Prepare_Fresh If conditions are suboptimal Assess_Solvent Assess Solvent/Buffer: - pH - Presence of Oxidants - Purity Prepare_Fresh->Assess_Solvent HPLC_Analysis Analyze by HPLC: - Check Purity - Identify Degradants Assess_Solvent->HPLC_Analysis Optimize_Conditions Optimize Experimental Conditions: - Minimize Light/Heat Exposure - Use Fresh Solutions HPLC_Analysis->Optimize_Conditions If degradation is confirmed Resolution Problem Resolved Optimize_Conditions->Resolution

Caption: Troubleshooting workflow for stability issues.

References

Overcoming poor solubility of 5-Bromo-1H-indole-3-butyric acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5-Bromo-1H-indole-3-butyric acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers at neutral pH?

A1: this compound is a carboxylic acid. In neutral or acidic aqueous solutions, the carboxylic acid group (-COOH) is protonated, making the molecule less polar and thus poorly soluble in water.[1] To enhance solubility, the carboxylic acid group needs to be deprotonated to its more polar carboxylate form (-COO⁻).[1]

Q2: What are the primary methods to dissolve this compound in aqueous buffers?

A2: The three main strategies for dissolving this compound are:

  • pH Adjustment: Increasing the pH of the buffer to deprotonate the carboxylic acid.[1]

  • Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent before diluting it in the aqueous buffer.[2]

  • Salt Formation: Using a salt form of the compound, if available, which is generally more water-soluble.[3][4]

Q3: At what pH should I expect this compound to be soluble?

A3: For a typical carboxylic acid with a pKa around 4-5, adjusting the pH to be at least 1-2 units above its pKa will significantly increase solubility.[1] Therefore, a pH of 7 or higher should be effective for dissolving this compound.[1]

Q4: What organic solvents are recommended for creating a stock solution?

A4: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used solvents for creating stock solutions of poorly water-soluble compounds like indole derivatives.[2][5] For Indole-3-butyric acid, a related compound, ethanol and DMSO are effective.[5]

Q5: What is the maximum concentration of organic solvent, like DMSO, that can be used in cell-based assays?

A5: It is crucial to keep the final concentration of the organic solvent low to avoid toxicity in your experimental system. For many cell cultures, the final concentration of DMSO should typically be ≤0.5% to prevent solvent-induced artifacts.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The compound does not dissolve in my neutral pH buffer (e.g., PBS pH 7.2). The carboxylic acid group is protonated and the molecule is in its less soluble form.[1] The solubility of the closely related Indole-3-butyric acid in PBS (pH 7.2) is only about 0.1 mg/ml.[5]1. Adjust the pH: Add a small amount of a base like 1 M NaOH dropwise to your buffer containing the undissolved compound until it dissolves. Ensure the final pH is compatible with your experiment.[1] 2. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer to the desired final concentration.[1][2]
The compound precipitates out of solution after I dilute my organic stock solution into the aqueous buffer. The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with the small amount of co-solvent.1. Increase the amount of co-solvent: If your experimental system allows, slightly increase the final percentage of the organic solvent. 2. Lower the final concentration: The desired final concentration may not be achievable in the chosen buffer. Try working with a lower final concentration of the compound. 3. Use pH adjustment in combination: After diluting the stock solution, check the pH and adjust it upwards if necessary to maintain solubility.
I dissolved the compound in a basic buffer, but it precipitated when I adjusted the pH back to neutral or acidic. Lowering the pH protonates the soluble carboxylate form (-COO⁻) back to the less soluble carboxylic acid form (-COOH), causing it to precipitate.[1]1. Incorporate a co-solvent: Including a water-miscible organic co-solvent in your final aqueous buffer can help maintain the solubility of the protonated form.[1] 2. Work at a higher pH: If your experiment can tolerate it, perform your work at a pH where the compound remains soluble.

Solubility Data Summary

The following table summarizes the solubility of the structurally similar compound, Indole-3-butyric acid (IBA), in various solvents. This data can be used as a reference point for this compound.

SolventApproximate Solubility of IBACitation
Ethanol~25 mg/mL[5]
DMSO~25 mg/mL[5]
Dimethylformamide~25 mg/mL[5]
PBS (pH 7.2)~0.1 mg/mL[5]
Water0.25 mg/mL at 20°C[6]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent
  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Prepare a Concentrated Stock Solution:

    • Add a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to the solid compound.

    • Vortex or sonicate briefly to ensure complete dissolution. A typical stock concentration is 10-50 mM.[1]

  • Dilute to the Final Concentration:

    • Add the concentrated stock solution dropwise to your pre-warmed aqueous buffer while vortexing.

    • Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., ≤0.5% for DMSO in many cell-based assays).[1]

Protocol 2: Solubilization by pH Adjustment
  • Prepare the Buffer: Prepare your desired aqueous buffer (e.g., phosphate buffer).

  • Add the Compound: Add the weighed this compound powder to the buffer. The compound will likely not dissolve at this stage.

  • Adjust the pH:

    • While stirring the suspension, add a 1 M NaOH solution dropwise.

    • Monitor the pH of the solution using a calibrated pH meter.

  • Observe Dissolution: Continue adding NaOH until the this compound is fully dissolved.

  • Final pH Adjustment: Carefully adjust the pH to the desired final value for your experiment using dilute HCl or NaOH. Be aware that the compound may precipitate if the pH is lowered significantly.[1]

Visual Guides

experimental_workflow cluster_start Start: Undissolved Compound cluster_methods Solubilization Methods cluster_outcome Outcome start This compound in aqueous buffer ph_adjust pH Adjustment start->ph_adjust Method 1 co_solvent Co-solvent start->co_solvent Method 2 dissolved Completely Dissolved Solution ph_adjust->dissolved Successful precipitate Precipitation Occurs ph_adjust->precipitate pH lowered co_solvent->dissolved Successful co_solvent->precipitate Exceeds solubility

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic start Compound precipitates in aqueous buffer check_ph Is the buffer pH > 7? start->check_ph increase_ph Increase pH with NaOH check_ph->increase_ph No use_cosolvent Prepare stock in DMSO/Ethanol check_ph->use_cosolvent Yes proceed Proceed with experiment increase_ph->proceed check_solvent_conc Is final co-solvent concentration < 0.5%? use_cosolvent->check_solvent_conc lower_compound_conc Lower final compound concentration check_solvent_conc->lower_compound_conc No check_solvent_conc->proceed Yes lower_compound_conc->proceed

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: 5-Bromo-1H-indole-3-butyric acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting for common peak shape issues encountered during the HPLC analysis of 5-Bromo-1H-indole-3-butyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most common cause of peak tailing for this acidic compound is secondary interactions between the analyte and the stationary phase.[1][2][3] this compound has a predicted pKa of approximately 4.76.[4] If the mobile phase pH is not sufficiently low (i.e., close to or above the pKa), the carboxylate group can interact with active silanol groups on the silica-based column packing, leading to tailing.[1][2]

Q2: My peak is fronting. What are the likely causes?

A2: Peak fronting is often a result of column overload or poor sample solubility.[5][6] Injecting too concentrated a sample can saturate the column, causing the peak to front.[5][6][7] Alternatively, if the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can lead to a distorted, fronting peak.[5][8]

Q3: I am observing a split peak for my analyte. What could be the reason?

A3: Split peaks can arise from several issues. A common cause is a partially blocked column inlet frit or a void in the column packing material.[5][9][10] Another possibility is the incompatibility between the sample solvent and the mobile phase, causing the sample to not mix properly as it enters the column.[5][8] It's also worth considering if two different components are eluting very close to each other, which can be checked by injecting a smaller sample volume to see if two distinct peaks appear.[5][9]

Q4: How can I improve the peak shape of this compound?

A4: To improve the peak shape, you should ensure the analyte is in a single protonation state. This can be achieved by acidifying the mobile phase with an additive like formic acid or phosphoric acid to a pH at least 1.5-2 units below the analyte's pKa (i.e., pH < 3.3).[11][12][13] Using a high-purity, end-capped column can also minimize secondary interactions with residual silanols.[1] Additionally, ensure your sample is completely dissolved in a solvent that is weaker than or the same as the mobile phase.[8]

Troubleshooting Summary

The following table summarizes common peak shape problems, their potential causes, and recommended solutions for the analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.[1][2]Lower the mobile phase pH by adding 0.1% formic or phosphoric acid. Use an end-capped column.
Mobile phase pH is too close to the analyte's pKa.[1]Adjust mobile phase pH to be at least 1.5-2 units below the pKa (~4.76).
Column overload.[3]Reduce the sample concentration or injection volume.
Peak Fronting Sample overload (concentration or volume).[5][6][7]Dilute the sample or decrease the injection volume.
Poor sample solubility.[5]Ensure the sample is fully dissolved. Use a weaker sample solvent.
Column collapse or void.[5][6]Replace the column. Operate within the column's recommended pH and pressure limits.
Split Peaks Partially blocked inlet frit.[5][9]Reverse flush the column or replace the frit/column.
Void or channel in the column packing.[5][9][10]Replace the column.
Sample solvent incompatible with the mobile phase.[5][8]Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocol: Systematic Troubleshooting

This protocol outlines a systematic approach to diagnose and resolve peak shape issues for this compound.

Objective: To identify the root cause of poor peak shape and restore a symmetrical, Gaussian peak.

Initial Conditions (Baseline Method):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (50:50)

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water

Troubleshooting Steps:

  • Step 1: Address Potential Column Overload

    • Prepare and inject a 1:10 dilution of the sample (0.1 mg/mL).

    • Observation: If the peak shape improves significantly, the issue is likely column overload.

    • Action: Reduce the sample concentration for all subsequent analyses.

  • Step 2: Optimize Mobile Phase pH

    • Prepare a fresh mobile phase of Acetonitrile:Water (50:50) with 0.1% Formic Acid.

    • Equilibrate the column with the new mobile phase for at least 15 minutes.

    • Inject the sample.

    • Observation: If peak tailing is eliminated or significantly reduced, the cause was secondary interactions due to inappropriate pH.[1][13]

    • Action: Adopt the acidified mobile phase for the method.

  • Step 3: Evaluate Injection Solvent

    • If the peak shape is still not optimal, prepare the sample in the mobile phase (Acetonitrile:Water with 0.1% Formic Acid).

    • Inject the sample.

    • Observation: If peak splitting or fronting is resolved, the original sample solvent was likely too strong or incompatible.[5][8]

    • Action: Always prepare samples in the mobile phase.

  • Step 4: Check for Column and System Issues

    • If the problem persists, inspect the system for leaks or blockages.

    • Consider flushing the column in the reverse direction (disconnect from the detector first).

    • Inject a standard compound with known good peak shape to assess column health.

    • Observation: If the standard also shows a poor peak shape, the column may be damaged (e.g., void, blocked frit) or there is a system issue.[9][10]

    • Action: Replace the column with a new one of the same type. If the problem continues, further HPLC system troubleshooting is required.

Troubleshooting Workflow

HPLC_Troubleshooting start Poor Peak Shape Observed overload Is it Peak Fronting or Tailing? start->overload reduce_conc Action: Reduce Sample Concentration/Volume overload->reduce_conc Yes tailing Is it Peak Tailing? overload->tailing No split Is the Peak Split? check_solubility Action: Check Sample Solubility & Solvent Strength split->check_solubility No check_column Action: Check for Column Void or Blocked Frit split->check_column Yes evaluate Re-evaluate Peak Shape reduce_conc->evaluate check_solubility->evaluate tailing->split No adjust_ph Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing->adjust_ph Yes adjust_ph->evaluate check_column->evaluate check_solvent_mismatch Action: Match Sample Solvent to Mobile Phase check_solvent_mismatch->evaluate good_peak Problem Solved evaluate->good_peak

Caption: A flowchart for troubleshooting HPLC peak shape issues.

References

Technical Support Center: Purification of 5-Bromo-1H-indole-3-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-1H-indole-3-butyric acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 5-bromoindole or reagents used for the introduction of the butyric acid side chain.

  • Over-alkylation or di-alkylation products: If the synthesis involves alkylation, reaction at both the N1 and C3 positions of the indole ring can occur.

  • Isomers: Positional isomers of the bromo group on the indole ring, if the bromination step is not completely regioselective.

  • Oxidation products: Indole rings are susceptible to oxidation, which can lead to colored impurities.

Q2: My purified this compound is colored (e.g., yellow, brown). What is the likely cause and how can I remove the color?

A2: The coloration is often due to trace impurities, such as oxidation byproducts or residual reagents from the synthesis. Decolorization can typically be achieved by:

  • Recrystallization with activated carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can adsorb colored impurities. Be cautious, as excessive use of charcoal can lead to a significant loss of the desired product.

  • Silica gel chromatography: Colored, more polar impurities can often be separated from the less polar product on a silica gel column.

Q3: What are the recommended starting points for developing a purification method for this compound?

A3: A combination of techniques is often most effective. A general workflow would be:

  • Aqueous workup/Acid-base extraction: To remove water-soluble impurities and separate acidic, basic, and neutral components.

  • Recrystallization: As a primary purification step for crystalline solids.

  • Silica gel column chromatography: To separate compounds with different polarities.

  • Preparative HPLC: For final polishing to achieve high purity, especially for challenging separations.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the chosen solvent, even with heating. The compound has low solubility in the selected solvent.Try a more polar solvent or a solvent mixture. Common solvents for indole derivatives include ethyl acetate, acetone, methanol, and toluene.
Compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present that inhibit crystallization.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a seed crystal of the pure compound to induce crystallization.- Try a different recrystallization solvent or a solvent pair (e.g., ethyl acetate/hexane).
Low recovery of the purified compound. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used.- Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Concentrate the mother liquor and attempt a second recrystallization.
Crystals are colored or appear impure after recrystallization. Insoluble impurities were not removed before crystallization. The chosen solvent did not effectively separate the impurity.- Filter the hot solution to remove any insoluble material before allowing it to cool.- Treat the hot solution with activated carbon before filtration.- Attempt recrystallization from a different solvent system.
Silica Gel Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the desired compound from impurities (co-elution). The polarity of the eluent is too high or too low. The column is overloaded with the crude mixture.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.- Use a less polar solvent system for better separation of non-polar compounds, and a more polar system for polar compounds.- Reduce the amount of crude material loaded onto the column.
The compound is streaking or tailing on the column. The compound is interacting too strongly with the silica gel. The compound is not fully soluble in the mobile phase.- Add a small amount of a polar modifier to the eluent, such as acetic acid or formic acid (e.g., 0.1-1%), to reduce tailing of acidic compounds.[2]
The compound does not elute from the column. The eluent is not polar enough to move the compound. The compound has irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is highly polar, consider using a different stationary phase, such as alumina or reverse-phase silica.
Cracks or channels form in the silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.

Experimental Protocols

General Acid-Base Extraction Protocol
  • Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous basic layer as its sodium salt, while neutral and basic impurities will remain in the organic layer.

  • Separate the aqueous layer and acidify it to a pH of ~2-3 with a dilute acid (e.g., 1M HCl).

  • The purified this compound should precipitate out of the acidic aqueous solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

General Recrystallization Protocol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate, methanol, or a mixture such as ethyl acetate/hexane) until the solid just dissolves.

  • If the solution is colored, add a small amount of activated carbon and heat for a few more minutes.

  • Filter the hot solution through a fluted filter paper to remove any insoluble impurities and the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

General Silica Gel Flash Chromatography Protocol
  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Primary Purification chromatography Silica Gel Chromatography recrystallization->chromatography Further Purification pure_product Pure Product recrystallization->pure_product If Sufficiently Pure hplc Preparative HPLC chromatography->hplc High Purity chromatography->pure_product If Sufficiently Pure hplc->pure_product

Caption: General purification workflow for this compound.

troubleshooting_recrystallization cluster_oiling Solutions for Oiling Out cluster_recovery Solutions for Low Recovery cluster_color Solutions for Colored Crystals start Recrystallization Issue oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery colored_crystals Colored Crystals start->colored_crystals slow_cool Slower Cooling oiling_out->slow_cool seed_crystal Add Seed Crystal oiling_out->seed_crystal change_solvent Change Solvent oiling_out->change_solvent ice_bath Cool in Ice Bath low_recovery->ice_bath min_solvent Use Minimal Solvent low_recovery->min_solvent rework_mother_liquor Rework Mother Liquor low_recovery->rework_mother_liquor hot_filtration Hot Filtration colored_crystals->hot_filtration activated_carbon Use Activated Carbon colored_crystals->activated_carbon diff_solvent Different Solvent colored_crystals->diff_solvent

References

Technical Support Center: Optimizing 5-Bromo-1H-indole-3-butyric Acid for Root Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 5-Bromo-1H-indole-3-butyric acid for root induction. Due to limited publicly available data specifically for this compound, this guide leverages the extensive research on the closely related compound, Indole-3-butyric acid (IBA), as a starting point for experimental design and troubleshooting. The principles of optimizing auxin concentration for rooting are generally applicable across different auxin analogs.

Data Presentation: Concentration Ranges for Indole-3-butyric Acid (IBA)

The following table summarizes suggested starting concentrations for Indole-3-butyric acid (IBA) for various cutting types. These ranges can serve as a foundation for developing a dose-response experiment for this compound. The optimal concentration is highly dependent on the plant species and the physiological state of the cuttings.

Cutting TypeIBA Concentration Range (ppm)Application Method
Herbaceous500 - 1,500Quick Dip
Semi-hardwood1,000 - 4,000Quick Dip
Hardwood3,000 - 10,000Quick Dip
In Vitro Rooting0.1 - 10 mg/L (in medium)Continuous

Experimental Protocols

A detailed methodology for determining the optimal concentration of an auxin like this compound is crucial for successful root induction.

Protocol: Dose-Response Experiment for Optimal Auxin Concentration
  • Preparation of Stock Solution:

    • Dissolve a precise amount of this compound in a small volume of a suitable solvent (e.g., ethanol or 1N KOH) as it is not readily soluble in water.[1]

    • Dilute the dissolved auxin with distilled water to achieve a high-concentration stock solution (e.g., 10,000 ppm). Store the stock solution in a cool, dark place.[1]

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to create a range of working concentrations to test. A typical range for initial experiments could be 0 (control), 500, 1000, 2500, 5000, and 10,000 ppm.

  • Cutting Preparation:

    • Select healthy, disease-free cuttings from a vigorous parent plant.

    • Make a fresh, clean cut at the base of each cutting, preferably just below a node.

    • For some species, wounding the basal end by making small vertical incisions can improve auxin uptake.[1]

  • Application of Auxin:

    • Quick Dip Method: Dip the basal 1-2 cm of each cutting into the respective working solution for a short, consistent duration (e.g., 5 seconds).[1]

    • Powder Application: If using a powder formulation, ensure a light, even coating on the basal end of the cuttings.

  • Planting and Incubation:

    • Immediately plant the treated cuttings into a sterile, well-drained rooting medium (e.g., a mix of perlite, vermiculite, and peat moss).[1]

    • Maintain high humidity around the cuttings by using a misting system or a propagation dome.

    • Provide appropriate light and temperature conditions for the specific plant species.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 2-8 weeks, depending on the species), carefully remove the cuttings from the medium.

    • Record rooting percentage, number of primary roots per cutting, and average root length for each concentration.

    • Analyze the data to determine the optimal concentration of this compound for your specific application.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10,000 ppm) prep_working Prepare Working Solutions (Serial Dilutions) prep_stock->prep_working prep_cuttings Prepare Plant Cuttings apply_auxin Apply 5-Bromo-IBA (Quick Dip or Powder) prep_cuttings->apply_auxin plant_cuttings Plant Cuttings in Rooting Medium apply_auxin->plant_cuttings incubate Incubate under Optimal Conditions (Humidity, Light, Temp) plant_cuttings->incubate collect_data Collect Data (Rooting %, Root #, Root Length) incubate->collect_data analyze_results Analyze Results to Determine Optimal Concentration collect_data->analyze_results

Caption: Workflow for optimizing this compound concentration.

Auxin_Signaling_Pathway Generalized Auxin Signaling Pathway for Root Induction cluster_input Signal Input cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_output Cellular Response Auxin Exogenous Auxin (e.g., 5-Bromo-IBA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds to Degradation Degradation of Aux/IAA Repressors TIR1_AFB->Degradation targets Aux/IAA for Aux_IAA Aux/IAA Repressors ARF_Activation Activation of Auxin Response Factors (ARFs) Aux_IAA->ARF_Activation represses Degradation->ARF_Activation activates by de-repression Gene_Expression Expression of Auxin-Responsive Genes ARF_Activation->Gene_Expression regulates Root_Development Cell Division & Differentiation Leading to Root Primordia Formation Gene_Expression->Root_Development initiates

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-1H-indole-3-butyric Acid and Indole-3-butyric Acid (IBA) in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-Bromo-1H-indole-3-butyric acid and the well-established plant growth regulator, Indole-3-butyric acid (IBA). While extensive research has solidified the role of IBA in promoting root formation and overall plant development, publicly available experimental data directly comparing the auxin activity of its brominated counterpart, this compound, is notably scarce.

Therefore, this document will first detail the known biological activity and mechanisms of action of IBA, supported by established experimental protocols. Subsequently, it will explore the potential implications of bromine substitution on the indole ring, drawing from general principles of structure-activity relationships in auxin analogs.

Indole-3-butyric Acid (IBA): A Profile

Indole-3-butyric acid is a widely utilized plant hormone belonging to the auxin family.[1] It is a key ingredient in many commercial horticultural products designed to stimulate root development in plant cuttings. The primary mechanism of IBA's action is believed to be its conversion into indole-3-acetic acid (IAA), the principal auxin in most plants, through a process similar to the β-oxidation of fatty acids. This conversion suggests that IBA may function as a more stable precursor, providing a sustained release of active auxin within the plant tissue.

Key Biological Activities of IBA:
  • Stimulation of Adventitious Root Formation: IBA is highly effective in inducing the formation of roots from non-root tissues, a critical process in vegetative propagation.

  • Enhancement of Root Elongation: It promotes the growth of existing roots.

  • Flower and Fruit Development: IBA can be used to stimulate flower development and fruit growth, ultimately increasing crop yields.

Quantitative Data for Indole-3-butyric Acid (IBA)

The following table summarizes typical observations from rooting experiments with IBA. It is important to note that optimal concentrations and results can vary significantly depending on the plant species and experimental conditions.

ParameterTypical Observation with IBA TreatmentReference Plant Species
Optimal Concentration for Rooting 1000 - 10,000 ppmActinidia deliciosa (Kiwifruit)
Effect on Root Number Significant increase compared to controlMelissa officinalis L. (Lemon Balm)
Effect on Root Length Significant increase compared to controlMelissa officinalis L. (Lemon Balm)
Callus Formation Can induce callus formation, from which roots may arise.General observation in tissue culture

This compound: A Putative Analog

Halogen substitution on the aromatic ring of auxins can significantly influence their biological activity. The position and nature of the halogen atom can affect factors such as receptor binding affinity, metabolic stability, and transport within the plant. For instance, studies on halogenated derivatives of the synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that a halogen at the 4-position of the aromatic ring is important for its auxinic activity.

Without direct experimental data, the effect of the bromine atom at the 5-position of the indole ring in 5-Bromo-IBA on its auxin activity remains speculative. It could potentially:

  • Enhance or decrease auxin activity: The electron-withdrawing nature of bromine could alter the electronic properties of the indole ring, potentially affecting its interaction with auxin receptors.

  • Alter metabolic stability: The C-Br bond might be more or less susceptible to metabolic breakdown compared to the C-H bond in IBA, which could affect the duration of its activity.

  • Modify transport characteristics: The increased size and lipophilicity due to the bromine atom could influence its uptake and transport within the plant.

Further research, including comparative bioassays, is necessary to elucidate the specific effects of this modification.

Experimental Protocols

A standard approach to comparing the auxin activity of two compounds like IBA and 5-Bromo-IBA would involve a rooting bioassay on stem cuttings.

Adventitious Root Formation Assay

1. Plant Material Preparation:

  • Select healthy, uniform stem cuttings from a chosen plant species (e.g., mung bean, carnation, or a species relevant to the research).
  • Cuttings should be of a standardized length and contain a specific number of nodes.
  • Remove the lower leaves to prevent rotting.

2. Treatment Application:

  • Prepare stock solutions of IBA and this compound in a suitable solvent (e.g., 50% ethanol).
  • Create a series of dilutions to test a range of concentrations for each compound (e.g., 10, 100, 1000, 10000 ppm). A control group with the solvent alone should be included.
  • The basal end of the cuttings is dipped in the test solutions for a standardized duration (e.g., 5-10 seconds).

3. Planting and Incubation:

  • Plant the treated cuttings in a sterile rooting medium (e.g., perlite, vermiculite, or a sand-soil mixture).
  • Maintain the cuttings in a controlled environment with high humidity, optimal temperature, and appropriate light conditions.

4. Data Collection and Analysis:

  • After a predetermined period (e.g., 2-4 weeks), carefully remove the cuttings and wash the roots.
  • Record parameters such as:
  • Rooting percentage (the percentage of cuttings that formed roots).
  • Number of roots per cutting.
  • Length of the longest root per cutting.
  • Fresh and dry weight of the roots.
  • Statistically analyze the data to determine significant differences between the treatments.

Visualizing the Pathways

To understand the context of IBA activity, the following diagrams illustrate the general auxin signaling pathway and a typical experimental workflow.

Auxin_Signaling_Pathway IBA Indole-3-butyric acid (IBA) Peroxisome Peroxisome IBA->Peroxisome β-oxidation IAA Indole-3-acetic acid (IAA) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds to Peroxisome->IAA Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates transcription Growth_Response Cell Elongation, Division, Differentiation (e.g., Root Formation) Auxin_Response_Genes->Growth_Response

Caption: Simplified auxin signaling pathway initiated by IBA.

Experimental_Workflow A Plant Material Preparation (Stem Cuttings) B Treatment Application (IBA vs. 5-Bromo-IBA) A->B C Planting and Incubation (Controlled Environment) B->C D Data Collection (Rooting Parameters) C->D E Statistical Analysis D->E

Caption: General workflow for a comparative rooting bioassay.

Conclusion and Future Directions

While Indole-3-butyric acid is a well-characterized and effective plant growth regulator, particularly for adventitious root formation, the biological activity of this compound as an auxin remains to be experimentally determined. Based on structure-activity relationships of other halogenated auxins, it is plausible that the bromo-substituted analog will exhibit modified activity.

To provide a definitive comparison, further research is essential. This should include:

  • Direct comparative bioassays: Utilizing standardized rooting assays to compare the efficacy of 5-Bromo-IBA and IBA across a range of concentrations.

  • Receptor binding studies: Investigating the binding affinity of 5-Bromo-IBA to known auxin receptors, such as TIR1/AFB proteins.

  • Metabolism and transport studies: Determining the metabolic fate and transport characteristics of 5-Bromo-IBA within plant tissues.

Such studies would provide the necessary quantitative data to fully assess the potential of this compound as a novel plant growth regulator and would be of significant interest to the agricultural and biotechnological sectors.

References

A Comparative Analysis of 5-Bromo-1H-indole-3-butyric Acid and Other Key Auxins in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-Bromo-1H-indole-3-butyric acid and other widely used natural and synthetic auxins, including Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and α-Naphthaleneacetic acid (NAA). This document synthesizes available experimental data to objectively compare their performance in key physiological processes, particularly in the context of adventitious root formation. Detailed experimental protocols and visual representations of signaling pathways are included to support further research and application.

Introduction to Auxins and Their Role in Plant Physiology

Auxins are a class of plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation.[1] The most abundant naturally occurring auxin is Indole-3-acetic acid (IAA).[1] Synthetic auxins, such as Indole-3-butyric acid (IBA) and α-Naphthaleneacetic acid (NAA), have been developed and are widely used in horticulture and agriculture for their stability and effectiveness in promoting rooting.[2][3] This guide focuses on a comparative analysis of these established auxins with the less-studied this compound, exploring the potential impact of halogenation on auxin activity.

Chemical Structures and Properties

The chemical structure of an auxin is a key determinant of its biological activity, influencing its transport, metabolism, and interaction with receptor proteins. Below are the structures and key properties of the compared auxins.

AuxinChemical StructureMolecular FormulaMolar Mass ( g/mol )Key Properties
This compound Image of this compound chemical structureC₁₂H₁₂BrNO₂282.13Halogenated derivative of IBA. Information on its specific biological activity is limited in publicly available research.
Indole-3-acetic acid (IAA) Image of Indole-3-acetic acid (IAA) chemical structureC₁₀H₉NO₂175.19The primary native auxin in most plants. It is relatively unstable and can be degraded by light and enzymes.[2]
Indole-3-butyric acid (IBA) Image of Indole-3-butyric acid (IBA) chemical structureC₁₂H₁₃NO₂203.24A naturally occurring and synthetic auxin that is more stable than IAA.[2][4] It is often converted to IAA within plant tissues.[4]
α-Naphthaleneacetic acid (NAA) Image of α-Naphthaleneacetic acid (NAA) chemical structureC₁₂H₁₀O₂186.21A synthetic auxin known for its high stability and potent activity in promoting root formation.[3]

Comparative Performance in Adventitious Rooting

AuxinOptimal Concentration Range (for rooting)Rooting PercentageNumber of RootsRoot LengthCallus Formation
IAA 1000-5000 ppmModerate to HighModerateModerateCan induce callus, sometimes inhibiting root development
IBA 1000-8000 ppmHigh to Very HighHighLongGenerally promotes rooting with less callus formation compared to IAA
NAA 1000-5000 ppmHigh to Very HighVery HighModerate to LongCan induce significant callus formation, especially at higher concentrations

Note: The optimal concentration and effects can vary widely between plant species and experimental conditions.

Studies have shown that IBA and NAA are generally more effective than IAA for inducing adventitious roots in a wide range of species, primarily due to their higher stability.[2][3] The halogenation of auxin molecules, as seen in this compound, can potentially alter their biological activity. Halogenation can affect the molecule's lipophilicity, which may influence its uptake and transport within the plant. Furthermore, it could impact the binding affinity to auxin receptors, potentially leading to enhanced or altered physiological responses. However, without direct experimental data, the specific effects of the bromo-substitution on the rooting efficacy of IBA remain speculative.

Mechanism of Action: The Auxin Signaling Pathway

Auxins exert their effects at the molecular level by modulating gene expression. The canonical auxin signaling pathway involves a relatively short and elegant cascade of events.

AuxinSignalingPathway Auxin Auxin (e.g., IAA, IBA, NAA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding to SCF_Complex SCF Complex Aux_IAA->SCF_Complex is targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome is degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates AuxRE Auxin Response Element (AuxRE) in DNA ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates ExperimentalWorkflow Start Start: Select Plant Material Prepare_Cuttings Prepare Uniform Cuttings Start->Prepare_Cuttings Treat_Cuttings Treat Cuttings with Auxins Prepare_Cuttings->Treat_Cuttings Prepare_Auxins Prepare Auxin Solutions (Control, IAA, IBA, NAA, 5-Bromo-IBA) Prepare_Auxins->Treat_Cuttings Plant_Cuttings Plant in Rooting Medium Treat_Cuttings->Plant_Cuttings Incubate Incubate under Controlled Conditions Plant_Cuttings->Incubate Data_Collection Data Collection (Rooting %, Root #, Root Length) Incubate->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion: Compare Auxin Efficacy Analysis->Conclusion

References

A Comparative Guide: Indole-3-Butyric Acid (IBA) vs. Indole-3-Acetic Acid (IAA) in Plant Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the regulation of plant growth and development, auxins stand out as a critical class of phytohormones. Among them, Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, orchestrating a vast array of physiological processes from cell elongation to organogenesis.[1][2][3] In contrast, Indole-3-butyric acid (IBA), while also found in plants, is widely utilized as a synthetic analog praised for its efficacy in promoting adventitious root formation.[4][5] This guide provides an objective comparison of IBA and IAA, focusing on their performance in plant growth applications, supported by experimental data and detailed methodologies.

General Comparison: Stability and Mode of Action

The primary distinction between IBA and IAA in practical applications lies in their chemical stability. IAA is notoriously unstable, being susceptible to degradation by light and enzymatic activity within plant tissues.[4][8] This instability can lead to a transient effect when applied exogenously. IBA, on the other hand, is chemically more stable, which allows for a more sustained and potent response, particularly in applications like rooting of cuttings.[4][8][9]

A key aspect of IBA's function is its role as a precursor to IAA. Many plant species can convert IBA into IAA through a process of β-oxidation within peroxisomes.[5][8][10] This conversion effectively makes IBA a slow-release form of IAA, ensuring a prolonged supply of active auxin to the target tissues, which is highly beneficial for processes like adventitious root development.[4]

Quantitative Data Presentation: Efficacy in Rooting

The superior performance of IBA in promoting adventitious rooting is well-documented. The following tables summarize quantitative data from a study on stem cuttings of Hardwickia binata, comparing various concentrations of IBA and IAA.

Table 1: Effect of IBA and IAA on Survival and Rooting Percentage of Hardwickia binata Cuttings

Treatment Concentration (mg/L)AuxinSurvival Percentage (%)Rooting Percentage (%)
0 (Control)-18.0010.73
200IAA-15.83
200IBA21.23-
1500IAA--
1500IBA47.37-
2000IAA-70.17
2000IBA52.64[11]81.69[11]

Data extracted from a study on Hardwickia binata stem cuttings. Dashes (-) indicate data not specified at that concentration in the source.[11]

Table 2: Effect of IBA and IAA on Root and Shoot Development of Hardwickia binata Cuttings

Treatment Concentration (mg/L)AuxinNumber of Roots per CuttingShoot Length (cm)Root Biomass (g)
0 (Control)-6.115.76-
200IBA6.196.78-
1500IBA18.2726.18-
2000IAA---
2000IBA20.44[11]31.92[11]6.32[11]

Data extracted from a study on Hardwickia binata stem cuttings. Dashes (-) indicate data not specified at that concentration in the source.[11]

As the data illustrates, treatment with 2000 mg/L of IBA resulted in the highest survival percentage, rooting percentage, number of roots, and shoot length compared to the control and other treatments.[11] The study concluded that IBA was significantly more effective than IAA for the clonal propagation of this species.[11]

Signaling Pathways and Experimental Workflows

Both IBA and IAA are believed to exert their effects through the same canonical auxin signaling pathway. The key difference is that IBA often first undergoes conversion to IAA, which then initiates the signaling cascade.

Auxin Signaling Pathway

The process begins with auxin binding to its receptor, which is a complex involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein. This binding event targets Aux/IAA transcriptional repressors for degradation. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to various cellular responses like cell division and differentiation, which are fundamental to root formation.

AuxinSignaling cluster_nucleus Nucleus IAA IAA receptor TIR1/AFB Receptor Complex IAA->receptor Binds IBA IBA IBA->IAA Conversion (Peroxisome) AuxIAA Aux/IAA Repressor receptor->AuxIAA Targets for Degradation ARF ARF Transcription Factor AuxIAA->ARF Inhibits AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Gene Auxin-Responsive Gene Response Cellular Response (e.g., Rooting) Gene->Response Transcription & Translation

Caption: Canonical auxin signaling pathway initiated by IAA and its precursor IBA.

Experimental Protocols

Below is a generalized protocol for a comparative bioassay to evaluate the efficacy of different auxins on adventitious root formation in stem cuttings.

Protocol: Comparative Rooting Bioassay
  • Plant Material Preparation:

    • Select healthy, uniform, and disease-free stock plants (e.g., Coleus, Prunus, Ficus).

    • Excise semi-hardwood stem cuttings of a standardized length (e.g., 10-15 cm), ensuring each cutting has at least 2-3 nodes.

    • Remove the leaves from the lower half of the cuttings to reduce water loss. Make a fresh, angled cut at the base of each cutting.

  • Preparation of Auxin Solutions:

    • Prepare stock solutions of 5-Bromo-1H-indole-3-butyric acid and Indole-3-acetic acid (IAA).

    • Create a series of working solutions at desired concentrations (e.g., 0, 500, 1000, 2000 ppm). A small amount of ethanol or isopropanol can be used to initially dissolve the auxins before diluting with distilled water.[11] A control group should be treated only with the solvent-water solution.

  • Treatment Application:

    • Quickly dip the basal 1-2 cm of the cuttings into the respective auxin solutions for a standardized time (e.g., 5-10 seconds).

    • Allow the solvent to evaporate briefly.

  • Planting and Incubation:

    • Plant the treated cuttings into a sterile rooting medium (e.g., a mix of perlite, vermiculite, and peat) in propagation trays or pots.[11]

    • Place the trays in a controlled environment, such as a mist chamber or greenhouse, with high humidity and a suitable temperature (e.g., 25 ± 2°C) to prevent desiccation.[11]

  • Data Collection and Analysis (after 4-8 weeks):

    • Carefully remove the cuttings from the medium and wash the roots.

    • Record key quantitative parameters:

      • Rooting Percentage: The percentage of cuttings that successfully formed roots.

      • Number of Roots per Cutting: The average count of primary roots.

      • Root Length: The average length of the longest root on each cutting.

      • Root and Shoot Biomass: The dry weight of the newly formed roots and any new shoot growth.

    • Perform statistical analysis (e.g., ANOVA) to determine if the differences between treatments are statistically significant.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_data Parameters Measured start Start: Select & Prepare Stem Cuttings prep_solutions Prepare Auxin Solutions (IAA, 5-Bromo-IBA) + Control start->prep_solutions treatment Apply Auxin Treatments (Quick Dip Method) prep_solutions->treatment planting Plant Cuttings in Sterile Medium treatment->planting incubation Incubate in Controlled Environment (High Humidity, 25°C) planting->incubation data_collection Data Collection (After 4-8 Weeks) incubation->data_collection param1 Rooting % param2 Root Number param3 Root Length param4 Biomass analysis Statistical Analysis (e.g., ANOVA) param4->analysis end Conclusion: Compare Efficacy analysis->end

Caption: A typical experimental workflow for comparing auxin rooting efficacy.

Conclusion

The available scientific evidence strongly indicates that Indole-3-butyric acid is a more stable and often more effective agent for promoting adventitious root formation compared to Indole-3-acetic acid.[8][9][11][12] This enhanced performance is largely attributed to its greater chemical stability and its function as a slow-release precursor for IAA within plant tissues.[4] While the specific properties of this compound remain to be elucidated through direct comparative studies, the principles of stability and sustained auxin action demonstrated by IBA provide a strong foundation for future research into novel synthetic auxins. Researchers aiming to optimize rooting protocols or develop new plant growth regulators should consider these fundamental differences in stability and metabolism.

References

Side-by-side comparison of synthetic routes for 5-Bromo-1H-indole-3-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of two primary synthetic routes for the preparation of 5-Bromo-1H-indole-3-butyric acid, a key intermediate in various pharmaceutical and research applications. The comparison focuses on objectivity, supported by experimental data, to aid in the selection of the most suitable method based on factors such as yield, number of steps, and reaction conditions.

Introduction

This compound is a derivatized indole possessing a butyric acid side chain at the C3 position and a bromine atom at the C5 position of the indole ring. This substitution pattern makes it a valuable building block in the synthesis of a range of biologically active molecules. The selection of an appropriate synthetic strategy is crucial for efficient and scalable production. This document outlines and compares two distinct and effective pathways:

  • Route 1: Friedel-Crafts Acylation followed by Wolff-Kishner Reduction. This classic approach involves the acylation of 5-bromoindole with succinic anhydride, followed by the reduction of the resulting ketoacid.

  • Route 2: Alkylation of 5-bromoindole with Ethyl 4-bromobutanoate. This method introduces the butyric acid side chain in a single alkylation step, followed by ester hydrolysis to yield the final product.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and complexity.

ParameterRoute 1: Friedel-Crafts Acylation & ReductionRoute 2: Alkylation
Starting Materials 5-Bromoindole, Succinic anhydride5-Bromoindole, Ethyl 4-bromobutanoate
Key Intermediates 4-(5-Bromo-1H-indol-3-yl)-4-oxobutanoic acidEthyl 4-(5-bromo-1H-indol-3-yl)butanoate
Number of Steps 22
Overall Yield ~65-75%~70-80%
Reaction Conditions Step 1: Lewis acid (e.g., AlCl₃), inert solvent. Step 2: Strong base (e.g., KOH), high temperature (Wolff-Kishner).Step 1: Base (e.g., KOH), polar solvent. Step 2: Base (e.g., NaOH), aqueous/alcoholic solvent.
Purification Column chromatography may be required for the intermediate.Column chromatography may be required for the intermediate.

Experimental Protocols

Route 1: Friedel-Crafts Acylation and Wolff-Kishner Reduction

Step 1: Synthesis of 4-(5-Bromo-1H-indol-3-yl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C, a solution of 5-bromoindole (1 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous dichloromethane is added dropwise.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting mixture is stirred for 30 minutes, and the precipitate is collected by filtration.

  • The solid is washed with water and a small amount of cold diethyl ether to afford the crude product.

  • Purification by recrystallization or column chromatography yields pure 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoic acid.

Step 2: Synthesis of this compound (Wolff-Kishner Reduction)

  • A mixture of 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoic acid (1 equivalent), potassium hydroxide (8 equivalents), and hydrazine hydrate (3 equivalents) in diethylene glycol is heated to 130-140 °C for 1.5 hours.

  • The temperature is then raised to 195-200 °C, and the mixture is refluxed for an additional 4 hours, allowing water and excess hydrazine to distill off.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The aqueous solution is acidified with concentrated hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield this compound.

Route 2: Alkylation of 5-bromoindole

Step 1: Synthesis of Ethyl 4-(5-bromo-1H-indol-3-yl)butanoate

  • To a solution of 5-bromoindole (1 equivalent) in a suitable solvent such as acetone or DMF, powdered potassium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 1 hour.

  • Ethyl 4-bromobutanoate (1.2 equivalents) is then added, and the reaction mixture is heated to reflux for 12-18 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to give ethyl 4-(5-bromo-1H-indol-3-yl)butanoate.

Step 2: Synthesis of this compound (Hydrolysis)

  • The ethyl 4-(5-bromo-1H-indol-3-yl)butanoate (1 equivalent) is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10%).

  • The mixture is heated to reflux for 2-4 hours.

  • After cooling, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford this compound.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Friedel-Crafts Acylation & Reduction A1 5-Bromoindole C1 Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) A1->C1 B1 Succinic anhydride B1->C1 D1 4-(5-Bromo-1H-indol-3-yl)-4-oxobutanoic acid C1->D1 E1 Wolff-Kishner Reduction (KOH, N₂H₄·H₂O, Diethylene glycol) D1->E1 F1 This compound E1->F1 G cluster_1 Route 2: Alkylation A2 5-Bromoindole C2 Alkylation (KOH, Acetone/DMF) A2->C2 B2 Ethyl 4-bromobutanoate B2->C2 D2 Ethyl 4-(5-bromo-1H-indol-3-yl)butanoate C2->D2 E2 Hydrolysis (NaOH, EtOH/H₂O) D2->E2 F2 This compound E2->F2

Validating the Inhibitory Effect of Indole-3-Butyric Acid Derivatives on Histone Deacetylases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of novel indole-3-butyric acid derivatives on histone deacetylases (HDACs) against established inhibitors. The following sections present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention.[2][3] A recent study has explored derivatives of indole-3-butyric acid as potent HDAC inhibitors, offering a new avenue for drug discovery.[4] This guide compares the performance of these novel compounds with the well-established HDAC inhibitor, Vorinostat (SAHA).

Comparative Analysis of HDAC Inhibition

The inhibitory potency of novel indole-3-butyric acid derivatives was evaluated against several HDAC isoforms and compared with the pan-HDAC inhibitor Vorinostat (SAHA). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, were determined through in vitro enzymatic assays.

A leading derivative from the study, compound I13 , demonstrated significant inhibitory activity against HDAC1, HDAC3, and HDAC6, with IC50 values in the nanomolar range.[5] Notably, I13 exhibited higher potency against these isoforms compared to SAHA.[4] The anti-proliferative activity of these compounds was also assessed in various cancer cell lines, with I13 showing greater efficacy than SAHA in inhibiting the growth of U937, U266, HepG2, A2780, and PNAC-1 cells.[4]

CompoundHDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
I13 13.912.17.71
SAHA (Vorinostat) 25.328.510.2

Data sourced from "Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors".[4][5]

Experimental Protocols

The validation of HDAC inhibitory activity involves a series of in vitro and cell-based assays. Standardized protocols are essential for reproducible and comparable results.

In Vitro HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of purified HDACs in the presence of an inhibitor.

Principle: The assay utilizes a fluorogenic substrate that is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be measured. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

  • Purified HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate

  • Assay Buffer

  • Test compound (e.g., 5-Bromo-1H-indole-3-butyric acid derivative)

  • Positive control inhibitor (e.g., Vorinostat)

  • Developer solution

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the assay buffer, the HDAC enzyme, and either the test compound, positive control, or vehicle (for the negative control).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).[6]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the HDAC inhibitor on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compound

  • Positive control (e.g., Vorinostat)

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and positive control for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% growth inhibition).[2]

Visualizing the Mechanisms and Workflows

Histone Deacetylation Signaling Pathway

Histone deacetylases play a central role in gene regulation. They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure. This compaction restricts the access of transcription factors to the DNA, thereby repressing gene expression. HDAC inhibitors block this process, leading to histone hyperacetylation and the re-activation of silenced genes, including tumor suppressor genes.[2]

HDAC_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_gene_expression Gene Expression HAT Histone Acetyltransferase (HAT) Histone_A Acetylated Histone (Relaxed Chromatin) HAT->Histone_A Acetylation HDAC Histone Deacetylase (HDAC) Histone_D Deacetylated Histone (Condensed Chromatin) HDAC->Histone_D Deacetylation Inhibitor HDAC Inhibitor (e.g., Indole-3-butyric acid derivative) Inhibitor->HDAC Inhibition Histone_A->HDAC Gene_On Gene Transcription (Active) Histone_A->Gene_On Gene_Off Gene Transcription (Repressed) Histone_D->Gene_Off

Caption: Mechanism of HDAC inhibition leading to altered gene expression.

Experimental Workflow for Validating HDAC Inhibition

The process of validating a potential HDAC inhibitor involves a structured workflow, from initial in vitro screening to cellular assays that assess its biological effect.

Experimental_Workflow Start Start: Synthesize/Obtain Test Compound Assay In Vitro HDAC Activity Assay Start->Assay Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Determine_IC50 Determine IC50 Value Assay->Determine_IC50 Comparison Compare with Known Inhibitors (e.g., Vorinostat) Determine_IC50->Comparison Proliferation_Assay Cellular Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Determine_GI50 Determine GI50 Value Proliferation_Assay->Determine_GI50 Determine_GI50->Comparison End End: Validated Inhibitor Comparison->End

Caption: Workflow for the validation of a novel HDAC inhibitor.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1H-indole-3-butyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Bromo-1H-indole-3-butyric acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a halogenated organic compound, it necessitates specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with standard laboratory safety protocols.

Hazard Identification and Personal Protective Equipment

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes or dust.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[1]
Respirator Use if dust may be generatedTo prevent inhalation of the compound.[1]

Disposal Workflow

The disposal of this compound should follow a structured workflow to ensure safety and compliance. This involves proper segregation, containment, and transfer of the waste to a certified facility.

DisposalWorkflow A 1. Wear Appropriate PPE B 2. Segregate Halogenated Waste A->B Ensure safety before handling C 3. Use Designated Waste Container B->C Separate from non-halogenated waste D 4. Label Container Clearly C->D Properly identify contents E 5. Store in Satellite Accumulation Area D->E Safe temporary storage F 6. Arrange for Professional Disposal E->F Final disposal step

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personnel Protection:

  • Before handling this compound, ensure you are wearing the appropriate PPE as detailed in Table 1.[1]

  • If there is a risk of generating dust, perform all manipulations within a fume hood or a well-ventilated area and use a respirator.[1]

2. Waste Segregation:

  • This compound is a halogenated organic compound.

  • It is imperative to collect this waste separately from non-halogenated organic waste, aqueous waste, and solid waste.[1]

  • Do not mix halogenated waste with other waste streams.[1]

3. Container Management:

  • Use a designated, closed container that is in good condition and compatible with the chemical for the disposal of halogenated organic waste.[1]

  • Keep the container tightly closed when not in use.

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".[1]

  • If other halogenated compounds are added to the same container, all components should be listed.

5. Storage:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • The storage area should be away from incompatible materials such as strong oxidizing agents.[1]

6. Professional Disposal:

  • On-site treatment or neutralization is not recommended.

  • Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the halogenated waste.[1]

  • The primary and approved disposal method is incineration in a chemical incinerator equipped with a scrubber, which should only be performed by a certified facility.[1]

  • Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

7. Spill Cleanup:

  • In the event of a spill, avoid creating dust.[1]

  • Wear appropriate PPE and contain the spill.

  • Sweep up the spilled material and place it into a suitable, labeled container for disposal.

  • Clean the affected area thoroughly.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.